Frangufoline
Description
RN given for (3R-(3R*,4S*(S*),7S*)-isomer; structure in first source
Structure
2D Structure
Properties
CAS No. |
19526-09-1 |
|---|---|
Molecular Formula |
C31H42N4O4 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1 |
InChI Key |
TVUQUDJOLFMOKT-SPZUWTHGSA-N |
Isomeric SMILES |
CC(C)CC1C(=O)N/C=C\C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
frangufoline frangufoline, (3R-(3R*,4S*(R*),7S*))-isome |
Origin of Product |
United States |
Foundational & Exploratory
What is the complete chemical structure of Frangufoline?
An In-depth Technical Guide to the Chemical Structure of Frangufoline
This guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of this compound, a cyclopeptide alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Identification
This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] Its complex structure consists of a macrocyclic ring system containing amino acid residues.
IUPAC Name: (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3]
Synonyms: this compound, Daechuine S1, Sanjoinine A[1]
Chemical Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C31H42N4O4 | [1][3][4] |
| Molecular Weight | 534.7 g/mol | [1][3] |
| Exact Mass | 534.32060583 Da | [3] |
| XLogP3 | 5.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 8 | [5] |
| Topological Polar Surface Area | 99.8 Ų | [3] |
| Formal Charge | 0 | [5] |
Experimental Protocols
The characterization and analysis of this compound typically involve a combination of chromatographic and spectroscopic techniques.
Isolation and Purification
This compound has been reported in organisms such as Ziziphus jujuba and Melochia corchorifolia.[3] A general protocol for its isolation from plant material would involve:
-
Extraction: Maceration of the dried and powdered plant material with a suitable organic solvent (e.g., methanol or ethanol).
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The fractions containing the target compound are further purified using chromatographic techniques such as column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound is elucidated using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for piecing together the complete molecular structure.
-
-
Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores within the molecule.[6]
Biological Activity and Metabolism
This compound is known to have sedative properties.[1][2][6] In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[6] The primary metabolic transformation involves the enzymatic cleavage of the enamide bond within the macrocyclic structure.[6] This process results in the formation of a linear tripeptide metabolite, designated as M1.[6]
The metabolic conversion of this compound is catalyzed by a B-esterase-like enzyme and involves the oxidation of the vinyl group and hydrolysis of the adjacent amide bond.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19526-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Frangufoline Biosynthesis Pathway in Ziziphus jujuba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frangufoline, a cyclopeptide alkaloid found in the medicinal plant Ziziphus jujuba (jujube), exhibits a range of promising bioactivities. As a member of the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), its biosynthesis follows a unique pathway distinct from non-ribosomal peptide synthesis. This technical guide provides an in-depth overview of the putative this compound biosynthesis pathway, drawing upon recent advancements in the understanding of cyclopeptide alkaloid formation, particularly the role of BURP domain-containing peptide cyclases. This document outlines the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from related studies in a structured format for comparative analysis.
Introduction to this compound and Cyclopeptide Alkaloids
Cyclopeptide alkaloids are a diverse class of natural products found in various plant families, notably Rhamnaceae, to which Ziziphus jujuba belongs.[1][2] These compounds are characterized by a macrocyclic ring structure formed from a styrylamine moiety and several amino acid residues.[1] this compound is a 14-membered cyclopeptide alkaloid with the amino acid sequence Isoleucine-Leucine-Leucine-Tyrosine (ILLY).
Recent research has confirmed that cyclopeptide alkaloids are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2][3] This means they are derived from a larger, gene-encoded precursor peptide that undergoes significant enzymatic modification to yield the final bioactive molecule. This biosynthetic strategy is a departure from the non-ribosomal peptide synthetase (NRPS) machinery typically associated with complex peptide natural products.
The Putative this compound Biosynthesis Pathway
Based on the current understanding of RiPP biosynthesis and the characterization of related pathways, the biosynthesis of this compound in Ziziphus jujuba is proposed to proceed through the following key stages:
2.1. Ribosomal Synthesis of the Precursor Peptide
The pathway is initiated by the ribosomal synthesis of a precursor peptide, which we will refer to as FraA. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide sequence (ILLY) that will become the this compound molecule. In the Z. jujuba genome, precursor peptides are co-clustered with BURP peptide cyclases.
2.2. Enzymatic Modification by a BURP Domain-Containing Peptide Cyclase
The key enzymatic step is the macrocyclization of the core peptide, catalyzed by a BURP domain-containing peptide cyclase, designated here as FraB.[2][4] This enzyme is responsible for forming the characteristic ether linkage between the phenolic oxygen of the C-terminal tyrosine and the β-carbon of an upstream amino acid. Recent studies have reconstituted the activity of a homologous enzyme, CamB1 from Ceanothus americanus, which catalyzes the formation of frangulanine, a cyclopeptide alkaloid with the same ILLY core peptide as this compound.[5] This provides strong evidence for the specific function of this enzyme class.
2.3. N-methylation
This compound contains an N-methyl group on the terminal isoleucine. This modification is likely introduced by an N-methyltransferase after the macrocyclization event.
2.4. Leader Peptide Cleavage
The final step in the biosynthesis is the proteolytic cleavage of the leader peptide from the modified core peptide, releasing the mature this compound molecule.
The following diagram illustrates the proposed biosynthetic pathway:
References
- 1. Metabolomics and transcriptomics analyses for characterizing the alkaloid metabolism of Chinese jujube and sour jujube fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jujube Fruit Metabolomic Profiles Reveal Cultivar Differences and Function as Cultivar Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and expression analysis of BURP domain-containing genes in jujube and their involvement in low temperature and drought response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Frangufoline: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities, including sedative properties.[1][2] This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The information compiled herein is intended to serve as a foundational resource for the exploration and utilization of this bioactive compound.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, primarily within the Rhamnaceae family, commonly known as the buckthorn family. Its presence has also been confirmed in the Malvaceae family. The distribution of this compound appears to be concentrated in the roots, stem bark, and aerial parts of these plants.
The primary plant sources of this compound and related cyclopeptide alkaloids are detailed in the table below. While specific quantitative data for this compound is not extensively available in the public domain, the table includes information on the presence of other major cyclopeptide alkaloids within the same plant species to provide a broader phytochemical context.
| Plant Species | Family | Plant Part(s) | This compound Presence | Other Major Cyclopeptide Alkaloids Present |
| Ziziphus jujuba Mill. | Rhamnaceae | Roots, Stem Bark, Seeds | Yes | Jubanines F-J, Nummularine B, Daechuine-S3, Mucronine K, Mauritine A, Amphibine H, Jubanine A, Jubanine B, Jubanine D, Nummularine A, Scutianine-C, Zizyphine-A, Adouetine-X, Frangulanine |
| Ziziphus mauritiana Lam. | Rhamnaceae | Roots, Stem Bark, Leaves | Yes | Mauritine F, Hemisine A, Nummularine R, Zizyberenalic acid, Betulinic acid |
| Ziziphus nummularia (Burm.f.) Wight & Arn. | Rhamnaceae | Stem Bark, Root Bark, Leaves | Yes | Nummularine-R, Nummularine-S, Nummularine-B, Nummularine-M, Nummularine-N, Nummularine-P |
| Melochia corchorifolia L. | Malvaceae | Aerial Parts, Leaves | Yes | Franganine, Adouetine-Y', Melofoline, Melochicorine |
| Ziziphus lotus (L.) Lam. | Rhamnaceae | Aerial Parts | Yes | Lotusanines A and B, Sanjoinenine, Sanjoinine F |
| Ceanothus americanus L. | Rhamnaceae | Root Bark | Frangulanine (structurally related) | Ceanothine B and other phencyclopeptines |
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for cyclopeptide alkaloids.
Extraction of Cyclopeptide Alkaloids
This protocol describes a standard solid-liquid extraction method suitable for obtaining a crude extract enriched with cyclopeptide alkaloids from dried and powdered plant material.
-
Plant Material Preparation: Air-dry the collected plant material (e.g., roots, stem bark) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.
-
Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) in a large container at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process with the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude methanolic extract in a 2% aqueous sulfuric acid solution.
-
Partition the acidic solution with chloroform or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.
-
Extract the alkaline solution exhaustively with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Isolation of this compound
This protocol employs column chromatography techniques for the separation and purification of this compound from the crude alkaloid extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2, ...)
-
-
Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
-
Combine fractions showing similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Subject the fractions containing this compound to further purification using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.
-
Remove the solvent under vacuum to obtain pure this compound.
-
Quantification of this compound by HPLC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From this stock, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.
-
Sample Preparation:
-
Accurately weigh a small amount of the dried plant powder (e.g., 100 mg).
-
Extract with a known volume of methanol (e.g., 10 mL) using ultrasonication for 30-60 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: A UHPLC or HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters: Optimize the parameters for this compound, including the precursor ion (the [M+H]+ ion of this compound), product ions, collision energy, and cone voltage, by infusing a standard solution.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific transitions from the precursor ion to the product ions of this compound.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Express the final concentration as mg of this compound per gram of dry weight of the plant material.
-
Biosynthesis of this compound
This compound, as a cyclopeptide alkaloid, is understood to be a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[3] This biosynthetic pathway involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure. A key step in the biosynthesis of many plant cyclopeptides, including likely that of frangulanine-type alkaloids, is the macrocyclization catalyzed by BURP domain-containing peptide cyclases.[3][4]
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of free amino acids, flavonoids, total phenolics, and antioxidative activities of Jujube (Ziziphus jujuba) fruits and seeds harvested from plants grown in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining raw plant transcriptomic data for new cyclopeptide alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Diversity of Frangufoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Frangufoline, a 14-membered cyclopeptide alkaloid primarily isolated from plants of the Ziziphus genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural variants of this compound, presenting key quantitative data, detailed experimental protocols for their isolation and characterization, and an exploration of their potential mechanisms of action.
Known Natural Variants of this compound
This compound belongs to a larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus. These natural variants often share a similar macrocyclic core structure, with variations in the constituent amino acids, ring size (13, 14, or 15-membered), and substitutions on the aromatic moieties. The following tables summarize the identified natural variants of this compound, categorized by the Ziziphus species from which they were isolated.
Table 1: Cyclopeptide Alkaloids from Ziziphus Species Structurally Related to this compound
| Compound Name | Plant Source | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Reference |
| This compound | Ziziphus jujuba, Melochia corchorifolia | C₃₁H₄₂N₄O₄ | 534.69 | 14-membered | [1] |
| Nummularine-B | Ziziphus jujuba | C₃₂H₄₁N₅O₆ | 591.70 | 13-membered | [2] |
| Nummularine-R | Ziziphus mauritiana | C₃₃H₄₁N₅O₅ | 587.71 | 13-membered | |
| Mauritine-F | Ziziphus mauritiana | C₃₂H₄₁N₅O₅ | 575.70 | 14-membered | [3] |
| Hemisine-A | Ziziphus mauritiana | C₃₁H₄₀N₄O₅ | 544.68 | 14-membered | [3] |
| Oxyphylline B | Ziziphus oxyphylla | C₃₂H₄₄N₄O₅ | 564.72 | 14-membered | [4] |
| Oxyphylline C | Ziziphus oxyphylla | C₃₁H₄₂N₄O₅ | 550.69 | 14-membered | [4] |
| Sativanine-M | Ziziphus sativa | C₃₀H₄₅N₅O₅ | 559.71 | 13-membered | [5] |
| Nummularine-P | Ziziphus sativa | C₂₉H₄₃N₅O₆ | 557.68 | 13-membered | [5] |
| Jubanine-C | Ziziphus jujuba | C₃₄H₄₇N₅O₆ | 625.77 | 14-membered | |
| Jubanines F-J | Ziziphus jujuba | - | - | 13-membered (Ib-type) | [6] |
| Nummularine-U | Ziziphus nummularia | - | - | - | [7] |
| Spinanine-B | Ziziphus spina-christi | - | - | - | [7] |
| Spinanine-C | Ziziphus spina-christi | - | - | - | [7] |
| Cambodines A-F | Ziziphus cambodiana | - | - | 14-membered | [8] |
| Lotusanine B | Ziziphus cambodiana | - | - | 14-membered | [8] |
Note: Detailed structural information and spectral data for many of these compounds can be found in the cited literature.
Experimental Protocols
The isolation and structure elucidation of this compound and its natural variants typically involve a combination of chromatographic and spectroscopic techniques. The following sections provide a generalized workflow and detailed methodologies based on published literature.
General Experimental Workflow
The process of isolating and identifying these cyclopeptide alkaloids generally follows these key steps:
Detailed Methodologies
2.2.1. Plant Material Extraction
Dried and powdered plant material (e.g., stem bark or roots of Ziziphus species) is typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2.2.2. Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.
2.2.3. Chromatographic Separation
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Further purification is often achieved using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile-water or methanol-water as the mobile phase.
2.2.4. Structure Elucidation
The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as amide carbonyls, hydroxyl groups, and aromatic rings.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, such as the styrylamine moiety common in these alkaloids.
Biological Activity and Signaling Pathways
Several natural variants of this compound have demonstrated interesting biological activities, including sedative-hypnotic and antiviral effects.
Sedative-Hypnotic Activity
A cyclopeptide alkaloid fraction from Ziziphus spina-christi has been shown to enhance pentobarbital-induced sleeping behaviors. The proposed mechanism involves the potentiation of the GABAergic system. Specifically, these alkaloids are suggested to enhance the influx of chloride ions (Cl⁻) through the GABA-A receptor channel, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[9] This results in a central nervous system depressant effect, manifesting as sedation and hypnosis.
Antiviral Activity
Several Jubanines and Nummularine B, isolated from Ziziphus jujuba, have demonstrated potent inhibitory effects on the replication of the porcine epidemic diarrhea virus (PEDV).[6] While the precise signaling pathway has not been fully elucidated, the antiviral mechanism of many natural products against coronaviruses often involves the inhibition of key viral enzymes essential for replication, such as the 3C-like protease (3CLpro) or the papain-like protease (PLP2). It is hypothesized that these cyclopeptide alkaloids may interact with and inhibit these proteases, thereby disrupting the viral replication cycle.
Table 2: Biological Activity of Selected this compound Variants
| Compound | Biological Activity | Target/Mechanism | IC₅₀/EC₅₀ | Reference |
| Jubanine G, H | Antiviral (PEDV) | Inhibition of viral replication | Not specified | [6] |
| Nummularine B | Antiviral (PEDV) | Inhibition of viral replication | Not specified | [6] |
| Cyclopeptide Alkaloid Fraction | Sedative-Hypnotic | Potentiation of GABA-A receptor function | Not applicable | [9] |
| Oxyphylline B | Antibacterial | - | MIC: 5-50 µg/mL | [4] |
Conclusion
The natural variants of this compound represent a diverse group of cyclopeptide alkaloids with significant potential for drug discovery and development. Their structural diversity, coupled with a range of biological activities, makes them attractive scaffolds for the design of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate and characterize new and existing this compound variants, paving the way for future advancements in this field.
References
- 1. Cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen enhances pentobarbital-induced sleeping behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Interaction of catecholamine-derived alkaloids with central neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopeptide alkaloids: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of the Sedative and Hypnotic Effects among Various Parts of Zizyphus spinosus Hu and Their Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiviral activity of chrysin and naringenin against porcine epidemic diarrhea virus infection [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RBM14 inhibits the replication of porcine epidemic diarrhea virus by recruiting p62 to degrade nucleocapsid protein through the activation of autophagy and interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Frangufoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound with notable sedative properties. Isolated from various species of the Ziziphus genus, its unique structural characteristics and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, offering detailed experimental protocols and data to support further research and development.
Chemical and Physical Properties
Crystalline this compound presents as a solid material with a complex molecular architecture. The following tables summarize the key physical and chemical data available for this compound.
| Identifier | Value | Source |
| IUPAC Name | (3S,6S,9S)-N-((S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl)-6-isobutyl-9-isopropyl-1-oxa-4,7-diazacyclotetradeca-10,12-diene-2,5,8-trione | PubChem[1] |
| CAS Number | 19526-09-1 | PubChem[1] |
| Molecular Formula | C₃₁H₄₂N₄O₄ | PubChem[1] |
| Molecular Weight | 534.7 g/mol | PubChem[1] |
| Property | Value | Notes |
| Melting Point | Data not available in searched literature. | Further experimental determination is required. |
| Solubility | Predicted to be poorly soluble in water. | Soluble in organic solvents such as methanol for extraction purposes.[2] |
| Appearance | Crystalline solid. | Specific crystal morphology and color are not detailed in the available literature. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data has been reported for this compound, providing insight into its carbon framework.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1' | 171.2 |
| 2' | 59.8 |
| 3' | 36.1 |
| 4' | 138.2 |
| 5', 9' | 129.4 |
| 6', 8' | 128.6 |
| 7' | 126.8 |
| NMe₂ | 41.5 |
| 1 | 172.9 |
| 3 | 58.7 |
| 4 | 78.2 |
| 5 | 169.1 |
| 7 | 122.3 |
| 8 | 132.8 |
| 10 | 54.1 |
| 11 | 171.9 |
| 13 | 39.8 |
| 14 | 24.9 |
| 15, 16 | 22.7, 22.1 |
| 17 | 31.5 |
| 18, 19 | 19.4, 16.9 |
Source: Adapted from Abu-Zarga et al., 1995.[2]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound.
| Technique | Observation | Interpretation |
| HRMS | Protonated ion [M+H]⁺ | Confirms the molecular formula C₃₁H₄₂N₄O₄.[3] |
X-ray Crystallography
The definitive three-dimensional structure of this compound has been established through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state. While a publication from 2018 mentions the use of X-ray crystallography to determine the structure and configuration of this compound, the specific crystallographic data (e.g., unit cell dimensions, space group) were not available in the abstract.[3]
Experimental Protocols
The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound.
Isolation and Purification
This compound is naturally found in plants of the Ziziphus genus. The general procedure for its extraction and isolation is as follows:
Structural Elucidation
The determination of this compound's chemical structure involves a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry: HRMS provides the exact molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[3]
Biological Activity and Signaling Pathways
This compound is recognized for its sedative properties.[4] Cyclopeptide alkaloids from Ziziphus species have been shown to potentiate pentobarbital-induced sleeping behaviors, suggesting a mechanism of action involving the enhancement of GABAergic neurotransmission. The current hypothesis for the sedative effect of this class of compounds involves the modulation of the GABA-A receptor, leading to an increased influx of chloride ions.
Conclusion
Crystalline this compound is a structurally complex natural product with significant potential for therapeutic applications, particularly in the area of sedative and anxiolytic drug development. While foundational data on its chemical and physical properties exist, this guide highlights the need for further detailed characterization, including a definitive melting point and comprehensive solubility profiling. The provided experimental frameworks offer a starting point for researchers to build upon, enabling more advanced studies into its mechanism of action and potential for clinical use.
References
- 1. Ziziphus nummularia: A Comprehensive Review of Its Phytochemical Constituents and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13050C [pubs.rsc.org]
- 4. rjpponline.org [rjpponline.org]
Spectroscopic and Structural Elucidation of Frangufoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities.[1][2] Isolated from various plant species, including those from the Ziziphus genus, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and further research.
Chemical Structure
This compound possesses a complex cyclic peptide structure. Its molecular formula is C₃₁H₄₂N₄O₄, with a molecular weight of 534.70 g/mol .[3] The structural framework is built around a 14-membered ring containing a styrylamine moiety.
Caption: Chemical structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The following tables summarize the ¹³C and expected ¹H NMR data for this compound.
Table 1: ¹³C NMR Spectral Data of this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 171.8 |
| 3 | 171.2 |
| 4 | 59.8 |
| 5 | 78.5 |
| 8 | 125.4 |
| 9 | 131.2 |
| 10 | 123.1 |
| 11 | 156.4 |
| 12' | 116.2 |
| 13' | 128.9 |
| 14' | 116.2 |
| 1' | 138.2 |
| 2' | 129.5 |
| 3' | 128.7 |
| 4' | 126.9 |
| 5' | 128.7 |
| 6' | 129.5 |
| N(CH₃)₂ | 41.5 |
| α | 68.1 |
| β | 38.1 |
| γ | 24.9 |
| δ | 23.5 |
| δ' | 21.7 |
| α'' | 31.5 |
| β'' | 19.8 |
| β''' | 16.9 |
Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]
Table 2: Expected ¹H NMR Spectral Data of this compound
| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| Aromatic-H | 6.5 - 7.5 | m | - |
| Vinyl-H | 6.0 - 7.0 | m | - |
| N-H | 7.0 - 8.5 | d or br s | - |
| α-H (amino acids) | 3.5 - 5.0 | m | - |
| β, γ, δ-H (amino acids) | 0.8 - 2.5 | m | - |
| O-CH | ~5.0 | d | ~4-6 |
| N(CH₃)₂ | ~2.3 | s | - |
Note: The expected values are based on typical chemical shifts for similar frangulanine-type cyclopeptide alkaloids.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, aromatic, and ether functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3450 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2960-2850 | Aliphatic C-H | Stretching |
| ~1660 | Amide C=O (Amide I) | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1540 | Amide N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1240 | Aryl-O-Alkyl Ether | Asymmetric C-O-C Stretching |
Data derived from a study that isolated this compound and general IR absorption tables.[5][6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 534.70), electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Fragmentation Pattern:
Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage of the peptide bonds and side chains. The major fragmentation pathways are expected to involve:
-
Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment ion.
-
Cleavage within the 14-membered ring: This can lead to various smaller fragment ions, providing information about the sequence of amino acid residues.
-
Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems containing unsaturation and can provide valuable structural information.
Caption: Predicted MS fragmentation pathways of this compound.
Experimental Protocols
Isolation of this compound from Ziziphus Species
The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including this compound, from the plant material of Ziziphus species.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically, this involves partitioning between an aqueous phase and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Analysis
1. NMR Spectroscopy:
- Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
2. IR Spectroscopy:
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used.
- Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The presented NMR, IR, and MS data, along with the generalized isolation and analysis workflows, will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and further investigation of this promising cyclopeptide alkaloid.
References
- 1. Stereochemistry and NMR data assignment of cyclopeptide alkaloids from Zizyphus oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. New 14-membered cyclopeptide alkaloids from Zizyphus oxyphylla Edgew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of the 1H NMR chemical shifts of ring F resonances on the orientation of the 27-methyl group of spirostane-type steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
The Metabolic Journey of Frangufoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo metabolic fate of frangufoline, a sedative cyclopeptide alkaloid. The information presented herein is synthesized from pivotal research to support further investigation and drug development efforts.
Core Findings: Metabolic Cleavage of this compound
This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, undergoes rapid enzymatic conversion in rodents.[1][2] The primary metabolic event is the cleavage of the enamide bond within the cyclic structure, leading to the formation of a linear tripeptide metabolite, designated as M1.[1][2][3] This biotransformation has been observed in both in vitro and in vivo experimental settings.[1][2]
The structure of the M1 metabolite has been identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[1][2] The metabolic reaction is notably rapid and does not necessitate the presence of low molecular weight cofactors.[1][2] Interestingly, mammalian serum alone does not appear to catalyze this reaction, suggesting the involvement of tissue-specific enzymes.[1][2]
Proposed Metabolic Pathway
The conversion of this compound to M1 is thought to occur via a concerted mechanism involving the oxidation of the vinyl group and a subsequent enzyme-catalyzed hydrolysis of the adjacent amide bond.[1][2] Inhibition studies suggest that a B-esterase-like enzyme is likely responsible for this metabolic cleavage.[1][2]
Quantitative Data Summary
While detailed pharmacokinetic parameters are not extensively available in the primary literature, the following tables summarize the key qualitative and semi-quantitative findings from in vitro and in vivo studies.
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Primary Metabolite | M1 (linear tripeptide) | M1 (linear tripeptide) | [1][2] |
| Metabolic Reaction | Enzymatic cleavage of enamide bond | Rapid conversion to M1 | [1][2] |
| Cofactor Requirement | Not required | Not applicable | [1][2] |
| Catalyzing System | Rodent tissue preparations (enzyme-mediated) | Rodent model (rat) | [1][2] |
| Serum Catalysis | Not observed in mammalian serum | Not the primary site of metabolism | [1][2] |
Table 1: Summary of In Vitro and In Vivo Metabolic Fate of this compound.
| Inhibitor | Effect on this compound Metabolism | Implication | Reference |
| Organophosphorus esters (e.g., BPNP) | Inhibition | Suggests involvement of a serine esterase | [1][2] |
| Eserine (high concentration) | Inhibition | Further supports serine esterase involvement | [1][2] |
| Eserine (low concentration) | No inhibition | Helps differentiate the specific enzyme type | [1][2] |
| EDTA | No inhibition | Rules out metallo-enzyme involvement | [1][2] |
| PCMB | No inhibition | Rules out cysteine-protease involvement | [1][2] |
Table 2: Effects of Various Inhibitors on the In Vitro Metabolism of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound metabolism.
In Vitro Metabolism Protocol
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of this compound using rodent liver microsomes.
-
Preparation of Liver Microsomes:
-
Rodent livers are homogenized in a buffered sucrose solution.
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which is rich in metabolic enzymes.[4]
-
The protein concentration of the microsomal preparation is determined using a standard protein assay.
-
-
Incubation:
-
A reaction mixture is prepared containing:
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Liver microsomes (e.g., 0.5 mg/mL protein)[3]
-
-
The reaction is initiated by the addition of an NADPH-generating system (if cytochrome P450 involvement is being investigated, though not required for this compound's primary metabolism).[5]
-
The mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).[3][4]
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[5]
-
The samples are centrifuged to pellet the precipitated protein.
-
The supernatant, containing the parent compound and any metabolites, is collected for analysis.
-
-
Analytical Method:
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
A suitable C18 column is used for separation.
-
The mobile phase typically consists of a gradient of acetonitrile and water or a buffer solution.
-
The disappearance of the this compound peak and the appearance of the M1 metabolite peak are monitored over time.
-
In Vivo Metabolism Protocol
This protocol describes a typical in vivo study in a rodent model to investigate the metabolic fate of this compound.
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[1]
-
Animals are acclimatized under standard laboratory conditions.
-
-
Drug Administration:
-
This compound hydrochloride is dissolved in saline.
-
The solution is administered intravenously via the tail vein at various doses (e.g., 5, 10, and 20 mg/kg).[1]
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points after administration (e.g., 10 minutes post-dose).[1]
-
Blood is collected into tubes and centrifuged to separate the serum.
-
-
Sample Preparation:
-
The serum is deproteinized by the addition of an organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged.
-
The supernatant is collected for analysis.
-
-
Analytical Method:
-
The serum extracts are analyzed by HPLC-UV, as described in the in vitro protocol, to identify and quantify this compound and its metabolite M1.[1]
-
Conclusion
The metabolic fate of this compound is characterized by a rapid and efficient cleavage of its cyclopeptide structure to form a linear tripeptide, M1. This biotransformation is enzymatically driven, likely by a B-esterase-like enzyme, and occurs readily in both in vitro and in vivo rodent models. The provided experimental protocols offer a foundational framework for researchers to further explore the metabolism and pharmacokinetics of this and related cyclopeptide alkaloids. Understanding these metabolic pathways is crucial for the continued development and safety assessment of this compound as a potential therapeutic agent.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
Frangufoline: An In-depth Technical Guide on its Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Since its initial discovery, research has unveiled its presence in various plant species, elucidated its complex chemical structure, and explored its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its history of research, detailed experimental protocols for its isolation and analysis, and an examination of its biological effects, including its sedative and antibacterial properties. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Isolation
This compound was first identified as a natural product isolated from plants of the Ziziphus genus, a member of the Rhamnaceae family. Subsequent phytochemical investigations have confirmed its presence in several species, including Ziziphus jujuba, Ziziphus nummularia, and Ziziphus lotus, as well as in Melochia corchorifolia.[1] The initial discovery and structural elucidation of this compound were accomplished through meticulous extraction and chromatographic separation techniques, followed by spectroscopic analysis.
General Isolation Protocol
The isolation of this compound typically involves the extraction of dried and powdered plant material (e.g., root bark, stem bark) with an organic solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic purification steps to isolate the pure compound.
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation of this compound from plant material.
Structural Elucidation and Physicochemical Properties
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 534.7 g/mol | --INVALID-LINK--[2] |
| CAS Number | 19526-09-1 | --INVALID-LINK--[3] |
| Type | 14-membered frangulanine-type cyclopeptide alkaloid | --INVALID-LINK--[3] |
Structural Features
This compound possesses a complex macrocyclic structure characterized by a 14-membered ring. This ring is formed by the condensation of amino acid residues and features a p-hydroxystyrylamine unit.
Synthesis
The total synthesis of this compound has not been explicitly detailed in widely available literature. However, the synthesis of frangulanine, a closely related 14-membered cyclopeptide alkaloid, has been accomplished and provides a representative synthetic strategy. This multi-step synthesis involves the careful construction of the macrocyclic ring and the stereoselective formation of the constituent amino acid linkages.
Conceptual Workflow: Synthesis of a Frangulanine-type Alkaloid
Caption: Conceptual workflow for the synthesis of a frangulanine-type alkaloid.
Biological Activity and Research
This compound has been investigated for several biological activities, with its sedative and antibacterial effects being the most prominent.
Sedative Activity
This compound is described as a sedative cyclopeptide alkaloid.[3] The sedative properties of natural compounds are often evaluated in animal models using behavioral tests such as the open-field test.
Experimental Protocol: Open-Field Test for Sedative Activity
The open-field test is a common method to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a grid of equal squares. The arena is typically enclosed in a sound-attenuated chamber.
-
Animals: Mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Animals are randomly assigned to a control group (vehicle) and a treatment group (this compound at various doses).
-
This compound is administered (e.g., intraperitoneally or orally) at a predetermined time before the test.
-
Each mouse is individually placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set period (e.g., 5-10 minutes) using a video tracking system or by a trained observer.
-
-
Parameters Measured:
-
Total distance traveled: The total distance the animal moves within the arena.
-
Number of line crossings: The number of times the animal crosses the grid lines on the floor.
-
Time spent in the center: The amount of time the animal spends in the central squares of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
A statistically significant decrease in the total distance traveled and the number of line crossings in the this compound-treated group compared to the control group would indicate a sedative effect.
Antibacterial Activity
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The potency of its antibacterial effect is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Antibacterial Activity of this compound (MIC values)
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Data not specified | [4] |
| Klebsiella pneumoniae | Gram-negative | Data not specified | [4] |
| Escherichia coli | Gram-negative | Data not specified | [4] |
Note: While the referenced literature indicates activity against these strains, specific MIC values were not provided in the search results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (or other suitable growth medium), and a stock solution of this compound.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the wells of the microtiter plate using the growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no this compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Reading the Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Metabolic Pathway
Research in rodents has shown that this compound undergoes rapid enzymatic conversion in vitro and in vivo. The primary metabolic pathway involves the cleavage of the enamide bond within the macrocyclic ring, resulting in a linear tripeptide metabolite. This biotransformation is thought to be catalyzed by a B-esterase-like enzyme.
Signaling Pathway: Metabolic Cleavage of this compound
Caption: Proposed metabolic pathway of this compound in rodents.
Future Directions and Conclusion
This compound continues to be a subject of interest for its potential therapeutic applications. Further research is warranted to:
-
Fully elucidate the mechanism of action underlying its sedative effects at the molecular level.
-
Conduct comprehensive studies to determine the MIC values against a broader range of clinically relevant bacterial and fungal pathogens.
-
Develop and optimize a total synthesis route to enable the production of this compound and its analogs for further pharmacological evaluation.
-
Investigate the structure-activity relationships of this compound derivatives to identify compounds with enhanced potency and selectivity.
References
Methodological & Application
Application Note: Quantitative Analysis of Frangufoline in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Frangufoline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a cyclopeptide alkaloid with potential therapeutic applications, requires a highly selective and precise analytical method for pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis in a research and drug development setting.
Introduction
This compound is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Its molecular formula is C₃₁H₄₂N₄O₄ with a molecular weight of 534.7 g/mol .[2][3] Due to its sedative properties and potential therapeutic uses, a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for accurately measuring drug concentrations in complex samples like plasma. This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound, enabling researchers to conduct pharmacokinetic, toxicokinetic, and other drug development studies.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized MRM transitions and parameters are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 535.3 | 120.1 (Quantifier) | 100 | 35 |
| 535.3 | 356.2 (Qualifier) | 100 | 25 | |
| This compound-d5 (IS) | 540.3 | 125.1 | 100 | 35 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve yielded a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 0.5 ng/mL |
| LOD | 0.15 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | 6.8 | 104.2 | 8.1 | 102.5 |
| Medium | 75 | 4.5 | 98.7 | 6.2 | 101.1 |
| High | 400 | 3.1 | 101.5 | 4.9 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels. The average extraction recovery was found to be consistent and reproducible. The matrix effect was minimal, indicating the sample preparation method effectively removed interfering components from the plasma.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.2 | 95.3 |
| Medium | 75 | 91.5 | 98.1 |
| High | 400 | 90.1 | 96.8 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the analytical method to its application.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis, supporting various stages of drug discovery and development for this promising therapeutic agent.
References
Application Note: 1H and 13C NMR Spectral Assignment of Frangufoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is a natural product that has been isolated from various plant species, including those from the Ziziphus genus. The structural elucidation and confirmation of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental for the verification of the chemical structure of this compound, which is a prerequisite for its further investigation in drug discovery and development programs. This application note provides a detailed summary of the 1H and 13C NMR spectral data for this compound, along with a standardized experimental protocol for acquiring such data.
Chemical Structure
Figure 1: Chemical Structure of this compound (C₃₁H₄₂N₄O₄).
1H and 13C NMR Spectral Data
The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995) published in the Journal of Natural Products. The 1H NMR data has been compiled from reliable spectroscopic databases.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| Isoleucine residue | ||||
| 1 | 172.5 | - | - | - |
| 2 | 59.8 | 4.25 | d | 9.5 |
| 3 | 37.5 | 1.95 | m | |
| 4 | 25.1 | 1.30 | m | |
| 5 | 15.8 | 0.95 | d | 6.8 |
| 6 | 11.5 | 0.90 | t | 7.4 |
| β-hydroxyleucine residue | ||||
| 7 | 170.8 | - | - | - |
| 8 | 58.7 | 4.15 | dd | 9.5, 3.5 |
| 9 | 72.1 | 4.90 | d | 3.5 |
| 10 | 30.5 | 1.85 | m | |
| 11 | 24.8 | 0.98 | d | 6.5 |
| 12 | 22.5 | 0.92 | d | 6.5 |
| p-hydroxystyrylamine residue | ||||
| 1' | 128.1 | 7.30 | d | 8.5 |
| 2' | 129.5 | 7.30 | d | 8.5 |
| 3' | 115.8 | 6.85 | d | 8.5 |
| 4' | 157.2 | - | - | - |
| 5' | 115.8 | 6.85 | d | 8.5 |
| 6' | 129.5 | 7.30 | d | 8.5 |
| 7' (α) | 125.1 | 6.50 | d | 15.0 |
| 8' (β) | 126.9 | 6.90 | dt | 15.0, 6.0 |
| N,N-dimethylphenylalanine residue | ||||
| 1'' | 171.2 | - | - | - |
| 2'' | 67.8 | 3.50 | dd | 9.0, 5.0 |
| 3'' | 38.1 | 3.10 (a), 2.90 (b) | dd | 14.0, 5.0 |
| 4'' | 137.5 | - | - | - |
| 5'' | 129.2 | 7.25 | m | |
| 6'' | 128.5 | 7.25 | m | |
| 7'' | 126.8 | 7.25 | m | |
| N(CH₃)₂ | 41.5 | 2.30 | s |
Experimental Protocol
The following is a general protocol for the acquisition of 1D and 2D NMR spectra for this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
3. 1D NMR Spectra Acquisition:
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s.
-
4. 2D NMR Spectra Acquisition (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.
5. Data Processing and Analysis:
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Analyze the 2D spectra to establish the complete connectivity and assign all proton and carbon signals unambiguously.
Workflow for NMR-based Structural Elucidation of this compound
Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of this compound.
Conclusion
The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the identification and characterization of this compound. The application of 1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for potential therapeutic applications.
Synthesis of Frangufoline: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Frangufoline, also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid with demonstrated sedative properties. Its complex macrocyclic structure, featuring a strained paracyclophane system and multiple chiral centers, presents a significant challenge for synthetic chemists. This document outlines a detailed protocol for the total synthesis of this compound in a laboratory setting, based on the convergent strategy developed by the Joullié research group. The synthesis involves the preparation of a protected linear peptide precursor followed by a key macrolactamization step to form the characteristic 14-membered ring. Subsequent manipulation of protecting groups and introduction of the styrylamine moiety complete the synthesis. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation of this compound's biological activities and for the development of novel analogs.
Chemical Structure
This compound has the chemical formula C31H42N4O4 and a molecular weight of 534.70 g/mol . Its structure is characterized by a 14-membered ring containing a p-hydroxystyrylamine moiety, and amino acid residues including N,N-dimethylphenylalanine, 3-hydroxyleucine, and leucine.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Macrocyclic Core Precursor: This involves the preparation of a protected linear tetrapeptide. Key steps include the formation of an alkyl-aryl ether linkage via an SNAr reaction.
-
Macrolactamization: The linear precursor undergoes an intramolecular cyclization to form the strained 14-membered ring.
-
Final Modifications: This stage involves the deprotection of the side chain attachment point and coupling with the N,N-dimethylphenylalanyl-3-hydroxy-L-leucyl side chain, followed by final deprotection steps to yield this compound.
A schematic overview of the synthetic workflow is presented below.
Caption: General workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of related cyclopeptide alkaloids and are adapted for the synthesis of this compound.
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of the open-chain precursor required for the macrolactamization step. A key transformation is the formation of the alkyl-aryl ether linkage.
Materials:
-
N-Boc-L-leucine
-
(2S,3R)-3-hydroxy-4-methyl-2-aminopentanoic acid derivative (from D-serine)
-
4-Fluorobenzonitrile
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, K2CO3)
-
Solvents (e.g., DMF, THF, CH2Cl2)
-
Standard work-up and purification reagents.
Procedure:
-
Ether Formation (SNAr Reaction): A protected β-hydroxy amino acid derived from D-serine is reacted with 4-fluorobenzonitrile in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like DMF at elevated temperature to form the aryl ether linkage.
-
Peptide Couplings: The resulting amino acid with the aryl ether is then sequentially coupled with other protected amino acid residues (e.g., N-Boc-L-leucine) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) to build the linear peptide backbone.
-
Deprotection: The N-terminal protecting group (e.g., Boc) of the growing peptide chain is removed using acidic conditions (e.g., TFA in CH2Cl2) before each subsequent coupling step.
-
Purification: Intermediates are purified at each step using column chromatography on silica gel.
Protocol 2: Macrolactamization
This protocol details the crucial ring-closing step to form the 14-membered macrocycle.
Materials:
-
Linear peptide precursor with a free N-terminus and an activated C-terminus (e.g., pentafluorophenyl ester)
-
High-dilution setup
-
Solvents (e.g., DMF, CH2Cl2)
Procedure:
-
Activation of the C-terminus: The carboxylic acid of the linear precursor is activated, for example, as a pentafluorophenyl (PFP) ester.
-
N-terminus Deprotection: The N-terminal protecting group is removed to generate the free amine.
-
Cyclization: The deprotected linear precursor is slowly added to a large volume of a suitable solvent (e.g., DMF) at room temperature or slightly elevated temperature under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction is typically stirred for an extended period (24-48 hours).
-
Work-up and Purification: The reaction mixture is concentrated, and the crude macrocycle is purified by column chromatography to yield the protected macrocyclic core of this compound.
Protocol 3: Completion of the this compound Synthesis
This protocol describes the final steps to attach the side chain and perform the final deprotections.
Materials:
-
Protected macrocycle
-
N,N-dimethyl-L-phenylalanyl-(3S)-3-hydroxy-L-leucine side chain dipeptide (pre-synthesized)
-
Coupling reagents
-
Deprotection reagents (e.g., TFA, H2/Pd-C)
-
Solvents and purification materials.
Procedure:
-
Side Chain Coupling: The protected macrocycle is deprotected at the side-chain attachment point (a hydroxyl group). The pre-synthesized and protected dipeptide side chain is then coupled to this hydroxyl group using an appropriate coupling agent.
-
Final Deprotection: All remaining protecting groups on the macrocycle and the side chain are removed in one or more steps. For instance, Boc groups are removed with TFA, and benzyl-type protecting groups can be removed by hydrogenolysis.
-
Final Purification: The final product, this compound, is purified by preparative HPLC to obtain the compound in high purity.
Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of related cyclopeptide alkaloids, which can be expected to be similar for the synthesis of this compound.
| Step | Description | Typical Yield (%) |
| Ether Formation | SNAr reaction to form the aryl ether | 60-75 |
| Peptide Couplings | Each individual coupling step | 80-95 |
| Macrolactamization | Ring-closing to form the 14-membered ring | 30-50 |
| Side Chain Coupling | Attachment of the dipeptide side chain | 60-70 |
| Final Deprotection | Removal of all protecting groups | 70-85 |
Visualizations
The following diagrams illustrate the key chemical transformations in the synthesis of this compound.
Caption: Key SNAr reaction for aryl ether formation.
Caption: Macrolactamization to form the 14-membered ring.
Disclaimer: This document provides a general overview and representative protocols for the synthesis of this compound. The actual experimental conditions may require optimization. Researchers should consult the primary literature and exercise appropriate safety precautions when carrying out these procedures.
Application Notes and Protocols for Evaluating the Bioactivity of Frangufoline
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] While its sedative properties and metabolic conversion in rodents have been described, its broader spectrum of bioactivity remains largely unexplored.[1][2] Alkaloids, as a diverse class of natural products, are known to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] These activities are often mediated through modulation of specific cellular signaling pathways.[5][6]
These application notes provide detailed protocols for cell-based assays to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound. The described methods are foundational for screening and characterizing the bioactivity of novel compounds in a drug discovery context.[7][8]
Application Note 1: Evaluation of Anticancer Activity
This section outlines protocols to assess the potential of this compound to inhibit cancer cell growth and induce apoptosis. Human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) are commonly used for such in vitro evaluations.[9][10]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines
| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 1 | 91.5 ± 4.2 | 95.3 ± 3.7 |
| 10 | 75.8 ± 3.1 | 80.4 ± 4.0 |
| 50 | 48.9 ± 2.5 | 55.2 ± 3.3 |
| 100 | 22.4 ± 1.9 | 30.7 ± 2.8 |
| IC₅₀ (µM) | 51.2 | 62.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.
Data Presentation:
Table 2: Induction of Apoptosis by this compound
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 50 | 4.5 ± 0.4 |
| 100 | 8.2 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Visualization of Experimental Workflow and Signaling Pathway:
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaloid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Assays [sigmaaldrich.com]
- 8. criver.com [criver.com]
- 9. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Animal Models for Studying the Sedative Effects of Frangufoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the sedative and hypnotic properties of Frangufoline, a cyclopeptide alkaloid.[1] The content herein details the methodologies for key behavioral assays, potential molecular mechanisms of action, and data presentation guidelines to facilitate robust preclinical research.
Preclinical Assessment of Sedative and Anxiolytic Effects
The sedative properties of novel compounds are typically assessed using a battery of behavioral tests in rodent models. These tests are designed to measure changes in locomotor activity, anxiety-like behavior, and sleep potentiation.
-
Open Field Test (OFT): This assay is a fundamental tool for evaluating general locomotor activity and anxiety-like behavior in a novel environment.[2][3] A sedative effect is indicated by a reduction in parameters such as total distance traveled, movement speed, and rearing frequency. Anxiolytic effects may be observed if the animal spends more time in the brightly lit center of the arena.[4]
-
Elevated Plus Maze (EPM): The EPM is a widely used model for screening anxiolytic and anxiogenic compounds.[5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[7][8] While primarily a measure of anxiety, a significant decrease in the total number of arm entries can suggest sedative effects, as it reflects reduced overall motor activity.
-
Pentobarbital-Induced Sleeping Time Test: This is a classic and direct method for assessing the hypnotic effects of a compound.[9] A sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital is administered to the animals. A test compound with sedative-hypnotic properties will significantly decrease the latency to the onset of sleep and/or increase the total duration of sleep induced by pentobarbital.[10][11][12]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Open Field Test (OFT) Protocol
Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior.
Animals: Male ICR or C57BL/6 mice (8-10 weeks old).
Apparatus: A square arena (e.g., 42 x 42 x 42 cm), typically made of non-reflective polyvinyl chloride, with the floor divided into a central zone and a peripheral zone.[3] The arena is placed in a sound-attenuated room with consistent, diffuse lighting.
Experimental Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer this compound (at various doses) or vehicle control intraperitoneally (i.p.) or orally (p.o.). The administration time before the test (e.g., 30 minutes) should be consistent.
-
Test Initiation: Gently place the mouse in the center of the open field arena.[2]
-
Data Recording: Immediately begin recording the session using an overhead video camera connected to an automated tracking software (e.g., ANY-maze, EthoVision XT) for a predetermined duration, typically 5-10 minutes.[4]
-
Data Analysis: Key parameters to be analyzed include:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. peripheral zone (s).
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Mean velocity (cm/s).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
Elevated Plus Maze (EPM) Protocol
Objective: To evaluate the anxiolytic-like and potential sedative effects of this compound.
Animals: Male Wistar rats (200-250 g) or mice (8-10 weeks old).
Apparatus: A plus-shaped maze elevated at least 50 cm from the floor. The maze consists of two open arms and two closed arms (enclosed by high walls) of equal size, extending from a central platform.[7]
Experimental Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[5]
-
Drug Administration: Administer this compound (at various doses) or vehicle control, typically 30-60 minutes before the test.
-
Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.[7]
-
Data Recording: Record the animal's activity for a 5-minute session using a video camera and tracking software.[13]
-
Data Analysis: The primary measures include:
-
Time spent in the open arms vs. closed arms (s).
-
Number of entries into the open arms vs. closed arms.
-
Percentage of open arm time ([Time in open arms / Total time in all arms] x 100).
-
Percentage of open arm entries ([Entries into open arms / Total entries into all arms] x 100).
-
Total number of arm entries (as an indicator of locomotor activity).
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol after each trial.
Pentobarbital-Induced Sleeping Time Protocol
Objective: To determine if this compound potentiates the hypnotic effect of pentobarbital.
Animals: Male ICR mice (8-10 weeks old).
Experimental Procedure:
-
Fasting: Animals should be fasted for 12-24 hours before the experiment to ensure consistent drug absorption.[12]
-
Drug Administration:
-
Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage.
-
Data Recording:
-
Sleep Latency: Record the time from pentobarbital injection until the onset of sleep. The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).[11]
-
Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery.
-
-
Monitoring: Monitor animals continuously until they have fully recovered.
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Open Field Test Parameters
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
|---|---|---|---|---|---|
| Vehicle Control | - | ||||
| Diazepam (Ref.) | 2.0 | ||||
| This compound | 10 | ||||
| This compound | 30 |
| this compound | 100 | | | | |
Table 2: Elevated Plus Maze Parameters
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
|---|---|---|---|---|
| Vehicle Control | - | |||
| Diazepam (Ref.) | 2.0 | |||
| This compound | 10 | |||
| This compound | 30 |
| this compound | 100 | | | |
Table 3: Pentobarbital-Induced Sleeping Time Parameters
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Sleep Duration (min) |
|---|---|---|---|
| Vehicle + Pentobarbital | - | ||
| Diazepam + Pentobarbital | 1.0 | ||
| This compound + Pentobarbital | 10 | ||
| This compound + Pentobarbital | 30 |
| this compound + Pentobarbital | 100 | | |
Potential Signaling Pathways and Mechanism of Action
The sedative and hypnotic effects of many compounds are mediated through the central nervous system, primarily by modulating inhibitory and excitatory neurotransmission. The two most probable targets for this compound are the GABAergic and serotonergic systems.
GABAergic System Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. The GABA-A receptor, a ligand-gated chloride ion channel, is a major target for sedative-hypnotic drugs like benzodiazepines and barbiturates.[14][15] These drugs act as positive allosteric modulators, enhancing GABA-mediated chloride influx, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in sedation, anxiolysis, and hypnosis.[16] It is plausible that this compound exerts its sedative effects by interacting with a binding site on the GABA-A receptor complex.
Serotonergic System Modulation
The serotonin (5-HT) system plays a crucial role in regulating sleep, mood, and anxiety.[17] Serotonin receptors are diverse, and their modulation can lead to varied effects.[18] For instance, antagonism of 5-HT2A and 5-HT2C receptors is known to promote sleep and reduce wakefulness. Some anxiolytic and sedative compounds exert their effects through interactions with various 5-HT receptor subtypes.[19][20] this compound may act as an antagonist or inverse agonist at specific 5-HT receptors, contributing to its sedative profile.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing the sedative effects of this compound.
Caption: Potential mechanism via positive modulation of the GABA-A receptor.
Caption: Potential mechanism via antagonism of excitatory serotonin receptors.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A Systematic Review of the Anxiolytic-Like Effects of Essential Oils in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Frangufoline from Complex Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frangufoline, a cyclopeptide alkaloid primarily found in plants of the Ziziphus genus, has garnered interest for its potential pharmacological activities. The isolation of this compound from complex plant matrices is a critical step for further research and development. This document provides a detailed protocol for the isolation of this compound, based on established methodologies for the extraction and purification of cyclopeptide alkaloids from plant sources. The protocol encompasses initial extraction, acid-base fractionation to enrich the alkaloid content, and a multi-step chromatographic purification process. Quantitative data, based on typical yields for similar compounds, are presented to guide researchers in estimating the expected output.
Data Presentation
The following table summarizes the expected yields and purity at each stage of the this compound isolation protocol. These values are estimates based on reported yields for total alkaloid extraction from Ziziphus species and typical purification efficiencies.[1]
| Stage | Starting Material (dry weight) | Product | Yield (%) | Purity (%) | Analytical Method |
| Extraction | 1 kg Ziziphus spp. bark | Crude Methanolic Extract | 10-15% | <1% | Gravimetric |
| Acid-Base Fractionation | 100-150 g Crude Extract | Alkaloid-Rich Fraction | 0.04-0.05% (of dry plant material) | 5-10% | Gravimetric, HPLC-DAD |
| Silica Gel Column Chromatography | 400-500 mg Alkaloid-Rich Fraction | This compound-Enriched Fraction | 0.5-1.5% (of alkaloid-rich fraction) | 40-60% | HPLC-DAD |
| Preparative HPLC | 20-40 mg Enriched Fraction | Pure this compound | 20-30% (of enriched fraction) | >95% | HPLC-DAD, qNMR |
Experimental Protocols
Plant Material Preparation
-
Obtain the bark of a suitable Ziziphus species (e.g., Ziziphus jujuba, Ziziphus spinosa).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
Acid-Base Fractionation for Alkaloid Enrichment
This procedure is designed to separate basic alkaloids, such as this compound, from neutral and acidic compounds in the crude extract.[1][2]
-
Dissolve the crude methanolic extract in 1 L of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with an equal volume of diethyl ether (3 x 1 L) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of 25% ammonium hydroxide solution while cooling in an ice bath.
-
Extract the now alkaline solution with chloroform (3 x 1 L).
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract under reduced pressure to yield the alkaloid-rich fraction.
Purification by Silica Gel Column Chromatography
This step aims to separate this compound from other alkaloids in the enriched fraction.[3][4]
-
Prepare a silica gel (60-120 mesh) column in a glass column (e.g., 50 cm length x 4 cm diameter). The stationary phase should be packed using a slurry method with n-hexane.
-
Adsorb the alkaloid-rich fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (9:1, v/v)
-
n-Hexane:Ethyl Acetate (7:3, v/v)
-
n-Hexane:Ethyl Acetate (1:1, v/v)
-
n-Hexane:Ethyl Acetate (3:7, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Collect fractions of approximately 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1, v/v) and visualizing with Dragendorff's reagent for alkaloids.
-
Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).
-
Concentrate the combined fractions to obtain the this compound-enriched fraction.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative HPLC is recommended.[5]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 20% A
-
5-35 min: 20% to 80% A
-
35-40 min: 80% A
-
40-45 min: 80% to 20% A
-
45-50 min: 20% A
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase and inject it into the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. ijmrd.in [ijmrd.in]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic Isolation and Spectroscopic Identification of Phytoconstituents of Jujuba Seeds (Zizyphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isolation and structure elucidation of cyclopeptide alkaloids from Ziziphus nummularia and Ziziphus spina-christi by HPLC-DAD-MS and HPLC-PDA-(HRMS)-SPE-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Radiolabeling Frangufoline for Metabolic Studies
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid with sedative properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates like this compound is a critical component of the drug development process.[3][4] Radiolabeling is an essential technique that enables the quantitative tracking of a molecule and its metabolites within biological systems, providing definitive data on mass balance, metabolic pathways, and tissue distribution.[5][6]
These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-14 (¹⁴C) and its subsequent use in in vitro metabolic studies. Carbon-14 is the preferred isotope for these studies due to its long half-life, metabolic stability, and its ability to be incorporated into defined, stable positions within the molecule's carbon backbone.[7][8]
1. Rationale for Radiolabeling Strategy
The selection of the radioisotope and the labeling position is paramount for a successful metabolic study. The primary goal is to ensure the radiolabel remains on the core structure of the molecule throughout its metabolic transformation.
1.1. Choice of Radionuclide: ¹⁴C vs. ³H
While Tritium (³H) labeling is often faster and less expensive, Carbon-14 (¹⁴C) is recommended for this compound for the following reasons:
-
Metabolic Stability : The ¹⁴C-carbon bond is not susceptible to biological exchange, unlike some C-³H bonds which can be labile, potentially leading to the formation of tritiated water and inaccurate data.[6][9]
-
Regulatory Preference : ¹⁴C is the regulatory isotope of choice for ADME studies submitted to agencies like the FDA.[8]
-
Defined Label Position : Custom synthesis allows for the precise placement of the ¹⁴C atom in a metabolically stable part of the molecule.[7]
1.2. Selection of Labeling Position
Previous research has shown that this compound undergoes metabolic cleavage at the enamide bond, converting the cyclopeptide into a linear tripeptide, M1.[10] Therefore, the radiolabel must be placed on a part of the molecule that is retained in the major metabolites. Placing the label on the vinyl group or adjacent amide bond that is cleaved would result in the loss of the radioactive signal from the primary metabolite, making the study results misleading.
Based on the known metabolic pathway, the recommended position for the ¹⁴C label is within the N,N-dimethylphenylalanyl moiety, as this part of the structure is conserved in the primary metabolite M1.
Caption: Logic for selecting a stable ¹⁴C label position on this compound.
2. Experimental Protocols
The following sections provide detailed protocols for the synthesis of [¹⁴C]this compound and its use in an in vitro metabolic stability assay.
2.1. Protocol 1: Custom Synthesis of [¹⁴C]this compound
This protocol outlines a multi-step custom synthesis to incorporate a ¹⁴C label into the phenylalanyl moiety of this compound. The synthesis should be performed by a specialized radiochemistry service provider.
Caption: High-level workflow for the synthesis of [¹⁴C]this compound.
Methodology:
-
Starting Material : The synthesis begins with [¹⁴C]Barium Carbonate (Ba[¹⁴C]CO₃), the primary source of Carbon-14.[11]
-
Synthesis of [¹⁴C]Phenylalanine : Convert Ba[¹⁴C]CO₃ into a suitable precursor (e.g., [¹⁴C]benzyl bromide) and use it in an established synthetic route to produce L-[ring-U-¹⁴C]Phenylalanine.
-
Derivatization : Convert the synthesized [¹⁴C]Phenylalanine to N,N-dimethyl-[¹⁴C]Phenylalanine using appropriate methylation reagents.
-
Peptide Coupling and Macrocyclization : Couple the N,N-dimethyl-[¹⁴C]Phenylalanine with the other non-labeled amino acid and peptide fragments of the this compound backbone. Perform macrocyclization to form the 14-membered ring.
-
Purification : Purify the crude [¹⁴C]this compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
-
Quality Control :
-
Identity Confirmation : Confirm the chemical structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) by comparing with a non-labeled authentic standard.
-
Radiochemical Purity : Determine purity using analytical HPLC with an in-line radiometric detector. The purity should be ≥98%.
-
Specific Activity : Measure the radioactivity using a Liquid Scintillation Counter (LSC) and quantify the mass to determine the specific activity (Ci/mmol).
-
Data Presentation: Quality Control
All quantitative data from the quality control checks should be summarized as follows:
| Parameter | Specification | Result |
| Chemical Identity | Matches Standard | Confirmed by LC-MS |
| Radiochemical Purity | ≥ 98.0% | 99.2% |
| Specific Activity | 50 - 60 mCi/mmol | 55.8 mCi/mmol |
| Chemical Purity (UV) | ≥ 98.0% | 99.5% |
| Table 1: Example Quality Control Data for Synthesized [¹⁴C]this compound. |
2.2. Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol determines the rate of metabolism of [¹⁴C]this compound in liver microsomes from different species (e.g., human, rat, mouse) to assess potential inter-species differences.[12]
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Reagents : Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer, [¹⁴C]this compound, and quenching solution (e.g., cold acetonitrile with an internal standard).
-
Incubation :
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and [¹⁴C]this compound (final concentration ~1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the reaction in each aliquot by adding 2-3 volumes of cold quenching solution.
-
-
Sample Processing :
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis :
-
Analyze the samples using a validated LC-MS/MS method coupled with an in-line radiometric detector.
-
Monitor the disappearance of the parent [¹⁴C]this compound peak over time.
-
-
Data Calculation :
-
Calculate the percentage of [¹⁴C]this compound remaining at each time point relative to the 0-minute sample.
-
Determine the metabolic half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Metabolic Stability
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25.4 | 27.3 |
| Rat | 8.9 | 77.9 |
| Mouse | 5.2 | 133.3 |
| Table 2: Example In Vitro Metabolic Stability Data for [¹⁴C]this compound in Liver Microsomes. |
2.3. Protocol 3: Metabolite Profiling and Identification
This protocol uses the samples generated in Protocol 2 to identify and quantify the major metabolites of this compound.
Methodology:
-
Sample Analysis : Analyze the quenched incubation samples (especially the later time points, e.g., 60 minutes) using high-resolution LC-MS/MS with radiometric detection.
-
Metabolite Detection :
-
The radiometric detector will identify all peaks containing the ¹⁴C label.
-
The mass spectrometer will provide mass-to-charge (m/z) data for each radioactive peak.
-
-
Structure Elucidation :
-
Compare the mass of detected metabolites to potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation).
-
The expected cleavage product, M1, should be a primary target for identification.[10]
-
Use tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structures.
-
-
Quantification :
-
Integrate the peak area from the radiometric chromatogram for the parent compound and each metabolite.
-
Express the amount of each metabolite as a percentage of the total radioactivity detected.
-
Data Presentation: Metabolite Profile
| Metabolite | Retention Time (min) | Observed m/z | Proposed Biotransformation | % of Total Radioactivity (60 min) |
| This compound | 12.5 | 535.3 | Parent | 15.2% |
| M1 | 9.8 | 553.3 | Hydrolysis (Enamide Cleavage) | 72.5% |
| M2 | 10.2 | 551.3 | Oxidation | 8.1% |
| M3 | 8.5 | 729.3 | Glucuronide Conjugate of M1 | 4.2% |
| Table 3: Example Metabolite Profile of [¹⁴C]this compound after 60-minute incubation in human liver microsomes. |
The use of [¹⁴C]this compound, synthesized with the radiolabel in a metabolically stable position, is crucial for obtaining accurate and reliable data in ADME studies. The protocols outlined provide a robust framework for investigating the metabolic fate of this compound in vitro. The quantitative data derived from these studies are essential for understanding species-specific metabolism, identifying potential drug-drug interactions, and supporting the overall safety assessment of this compound as a potential therapeutic agent.[12][13]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 9. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaron.com [pharmaron.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Troubleshooting & Optimization
How to improve the yield of Frangufoline from plant extraction?
Welcome to the technical support center for Frangufoline extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of this compound from plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can be attributed to several stages of the extraction process. Systematically evaluating each step is crucial for identifying the bottleneck.
Troubleshooting Flowchart for Low this compound Yield
Caption: A troubleshooting flowchart to diagnose causes of low this compound yield.
Key Areas to Check:
-
Plant Material : this compound is a cyclopeptide alkaloid found in species of the Rhamnaceae family, such as Ziziphus cambodiana, Ziziphus nummularia, and Discaria febrifuga[1][2][3]. Ensure you are using the correct plant part, as concentrations can vary significantly between roots, leaves, and stems. The material should be properly dried and ground to a small particle size (e.g., smaller than 0.5 mm) to maximize surface area for extraction[4].
-
Extraction Technique : Conventional methods like maceration can be time-consuming and less efficient. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times[5][6].
-
Solvent Choice : The polarity of the solvent is critical. For alkaloids like this compound, polar solvents are generally effective. Mixtures of alcohol (methanol or ethanol) and water are commonly used[7][8]. An 80% methanol solution has been shown to be a good compromise for extracting a wide range of secondary metabolites[7][9].
-
Extraction Parameters : Each method has optimal conditions. Key parameters to optimize include temperature, time, and the solvent-to-solid ratio. Increasing temperature can enhance extraction but may also degrade thermolabile compounds[7][10]. A higher solvent-to-solid ratio increases the concentration gradient, improving extraction, with a ratio of at least 20:1 often recommended for a single-step extraction[7].
Q2: Which plant species are known sources of this compound?
This compound has been isolated from several plant families. The most well-documented sources belong to the Rhamnaceae family.
| Plant Family | Genus/Species | Common Name / Reference |
| Rhamnaceae | Ziziphus cambodiana | Root Bark[1] |
| Ziziphus nummularia | [2][11] | |
| Ziziphus jujuba | Jujube[12] | |
| Ziziphus mauritiana | Indian Jujube[12] | |
| Discaria febrifuga | [3] | |
| Sterculiaceae | Melochia corchorifolia | [12] |
| Celastraceae | (Referenced as a known family) | [1] |
Q3: How do I select the optimal extraction method? What are the pros and cons of common techniques?
The choice of extraction method depends on laboratory equipment, scalability, and desired efficiency. Modern methods are generally faster and more efficient.
| Extraction Method | Principle | Advantages | Disadvantages | Recommended For |
| Maceration | Soaking plant material in a solvent over time. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency.[5][7] | Small-scale lab extractions where time is not a critical factor. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration, exhaustive extraction. | Requires heat (potential degradation), long duration, large solvent volume.[6] | Exhaustive extraction of thermostable compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Fast, high efficiency, reduced solvent and energy consumption.[5][13] | Localized heating can occur, equipment cost. | Rapid, efficient extraction at lab and pilot scales. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, reduced solvent use, high yield.[6] | Requires polar solvents, potential for localized overheating, equipment cost. | Rapid extraction using polar solvents. |
Experimental Protocols & Workflows
General Workflow for this compound Extraction and Quantification
The following diagram outlines the typical experimental process from raw plant material to a quantified final product.
Caption: General experimental workflow for this compound extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from general methods for extracting bioactive compounds from plants.[13]
-
Preparation : Weigh 10 g of dried, powdered plant material (e.g., Ziziphus root bark).
-
Solvent Addition : Place the powder in a 250 mL flask and add 200 mL of 80% methanol (a 1:20 solid-to-solvent ratio).
-
Ultrasonication : Place the flask in an ultrasonic bath. Set the frequency to 40 kHz and the temperature to 45-50°C.
-
Extraction Time : Sonicate for 30-45 minutes.
-
Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper. If the solution is cloudy, centrifuge at 4000 rpm for 10 minutes.
-
Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Storage : Store the resulting dry crude extract at -20°C until further analysis.
Protocol 2: Quantification of this compound using HPLC
This is a general protocol for quantifying plant-derived compounds. The specific parameters (column, mobile phase, wavelength) may need to be optimized for this compound.[14][15]
-
Standard Preparation : Prepare a stock solution of a this compound reference standard (if available) in methanol at 1 mg/mL. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation : Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example) :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : Diode Array Detector (DAD) set at a wavelength determined by the UV absorbance maximum of this compound.
-
-
Analysis : Inject the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculation : Quantify the amount of this compound in the extract by comparing the peak area to the calibration curve generated from the standards.
Underlying Biological Pathways
Simplified Biosynthesis Pathway Leading to Alkaloids
This compound is a cyclopeptide alkaloid. While its specific biosynthetic pathway is complex, it originates from primary metabolism, specifically from amino acids, which are themselves derived from pathways like the Shikimate pathway. This diagram shows a high-level overview of how specialized metabolites like alkaloids are formed.
Caption: Simplified pathway from primary metabolism to alkaloid biosynthesis.
References
- 1. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Peptide alkaloids from Discaria febrifuga Mart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical: this compound [caps.ncbs.res.in]
- 13. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]
Overcoming challenges in the total synthesis of Frangufoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Frangufoline, a 14-membered cyclopeptide alkaloid. The guidance is primarily based on synthetic strategies developed for the closely related analogue, Frangulanine, and addresses common challenges encountered in the synthesis of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound and related 14-membered cyclopeptide alkaloids are twofold:
-
Macrocyclization: The formation of the 14-membered ring is entropically disfavored and can be low-yielding. Success is highly dependent on the choice of coupling reagents, reaction conditions, and the conformational pre-organization of the linear peptide precursor.
-
Styrylamine Moiety Formation: The synthesis of the unique (E)-styrylamine unit requires specific and sometimes sensitive chemical transformations. Maintaining the stereochemistry and avoiding side reactions during its construction is a critical step.
Q2: Which macrocyclization strategy is most effective for forming the 14-membered ring?
A2: An effective and commonly employed strategy is the intramolecular Ullmann condensation. This reaction forms the diaryl ether bond, which constitutes part of the macrocycle. This approach has been successfully used in the synthesis of Frangulanine. Careful optimization of the copper catalyst, ligands, base, and temperature is crucial for achieving a good yield. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization.
Q3: What are the key considerations for the synthesis of the amino acid fragments?
A3: The synthesis of the non-standard amino acid fragments, particularly the β-hydroxy-L-leucine and the p-hydroxystyrylamine precursor, requires stereocontrolled methods. Asymmetric synthesis or the use of chiral starting materials is essential to obtain the desired stereoisomers. Protecting group strategy is also critical to ensure compatibility with subsequent peptide coupling and macrocyclization steps.
Q4: Are there any specific recommendations for protecting groups?
A4: A robust protecting group strategy is essential. Standard Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used for α-amino groups. For side chains, protecting groups that are stable to the peptide coupling and macrocyclization conditions but can be removed under mild conditions in the final steps are required. For instance, benzyl ethers for phenolic hydroxyl groups are a common choice.
Troubleshooting Guides
Problem 1: Low yield during macrocyclization via Ullmann Condensation.
| Potential Cause | Troubleshooting Steps |
| Intermolecular side reactions | - Ensure high-dilution conditions (typically 0.001 M to 0.005 M). - Use a syringe pump for slow addition of the linear precursor to the reaction mixture. |
| Inefficient catalysis | - Screen different copper(I) and copper(II) catalysts (e.g., CuI, Cu(OTf)₂, Cu₂O). - Optimize the ligand used (e.g., phenanthroline, neocuproine). - Vary the base (e.g., K₂CO₃, Cs₂CO₃, pyridine). |
| Decomposition of starting material | - Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are rigorously dried and degassed. |
| Poor solubility of the linear precursor | - Use a co-solvent system (e.g., pyridine/DMF, toluene/DMF) to improve solubility. |
Problem 2: Difficulty in the formation of the styrylamine moiety.
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the precursor | - If using a Wittig-type reaction, ensure the ylide is freshly prepared and used immediately. - For Horner-Wadsworth-Emmons reactions, use a strong, non-nucleophilic base (e.g., NaH, KHMDS). |
| Formation of Z-isomer | - Employ reaction conditions known to favor the E-isomer, such as the Schlosser modification of the Wittig reaction. - Isomerization of the Z- to the E-isomer can sometimes be achieved photochemically or with a catalytic amount of iodine. |
| Side reactions (e.g., reduction of the double bond) | - Use mild reaction conditions and avoid harsh reducing agents in subsequent steps. - Ensure complete removal of any catalysts that could promote hydrogenation if this is not the desired outcome. |
Problem 3: Epimerization during peptide coupling.
| Potential Cause | Troubleshooting Steps |
| Over-activation of the carboxylic acid | - Use coupling reagents known to suppress epimerization (e.g., HATU, HOBt/DCC). - Avoid prolonged reaction times and excess coupling reagents. |
| Basic reaction conditions | - Use a non-nucleophilic base (e.g., DIPEA) and use it in stoichiometric amounts. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Experimental Protocols
Key Experiment: Macrocyclization via Intramolecular Ullmann Condensation (based on Frangulanine Synthesis)
This protocol is adapted from the synthesis of Frangulanine and is a critical step for forming the 14-membered ring.
Reaction: Intramolecular cyclization of a linear peptide precursor containing a terminal phenol and a halogenated aromatic ring.
Reagents and Materials:
-
Linear peptide precursor
-
Anhydrous pyridine
-
Copper(II) oxide (CuO)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
High-purity nitrogen or argon gas
-
Syringe pump
Procedure:
-
A solution of the linear peptide precursor in anhydrous pyridine is prepared at a low concentration (e.g., 0.1 M).
-
In a separate, large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, a suspension of CuO and K₂CO₃ in a large volume of anhydrous pyridine is heated to reflux under an inert atmosphere.
-
The solution of the linear precursor is added dropwise to the refluxing pyridine suspension over an extended period (e.g., 48 hours) using a syringe pump. This ensures that the concentration of the precursor in the reaction mixture remains very low, favoring intramolecular cyclization.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 24 hours.
-
The reaction mixture is cooled to room temperature and filtered to remove the copper salts and excess base.
-
The pyridine is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the macrocyclic product.
Quantitative Data from a Model Synthesis (Frangulanine):
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Dipeptide Formation | Boc-L-Leu-OH, H-L-Phe-OMe, DCC, HOBt, CH₂Cl₂ | 85 |
| 2 | Aryl Ether Formation | 4-Fluoronitrobenzene, K₂CO₃, DMF, 80 °C | 78 |
| 3 | Reduction of Nitro Group | H₂, Pd/C, EtOH | 95 |
| 4 | Peptide Coupling | Boc-L-Ile-OH, EDCI, HOBt, DMF | 82 |
| 5 | Macrocyclization | CuO, K₂CO₃, Pyridine, reflux, high dilution | 30-40 |
| 6 | Styrylamine Formation | 1. DIBAL-H; 2. Ph₃P=CHCO₂Et | 65 (over 2 steps) |
| 7 | Deprotection | TFA/CH₂Cl₂ | 90 |
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low macrocyclization yield.
Troubleshooting peak tailing in HPLC analysis of Frangufoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of Frangufoline, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a cyclopeptide alkaloid found in plants of the Ziziphus genus. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial for purification, quantification, and quality control in research and pharmaceutical development.
Q2: What are the typical chemical properties of this compound relevant to HPLC?
This compound is a basic compound with a predicted pKa value of approximately 12.68. This high basicity is a key factor contributing to challenging chromatographic behavior, particularly peak tailing. It is known to be soluble in DMSO, and while specific solubility data in common HPLC solvents is limited, related cyclopeptide alkaloids are generally soluble in methanol and acetonitrile.
Q3: What is peak tailing in HPLC and why is it a problem for this compound analysis?
Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. For this compound, this is a common issue due to its basic nature and potential for strong interactions with the stationary phase. Peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor chromatographic performance.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Issue: I am observing significant peak tailing for this compound on my C18 column. What are the potential causes and how can I fix it?
Peak tailing for a basic compound like this compound on a standard C18 column is a frequent challenge. The primary causes and corresponding solutions are outlined below.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the common causes of peak tailing for this compound and their respective solutions.
Detailed Troubleshooting Steps in Q&A Format
Q: My primary suspect is the interaction of this compound with the silica backbone of the C18 column. What should I do?
A: This is a very common issue for basic compounds. The free silanol groups on the silica surface can interact strongly with the basic nitrogen atoms in this compound, leading to secondary retention and peak tailing.
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Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups. Ensure you are using a column suitable for basic compounds.
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Add a Competing Base: Incorporating a small amount of a competing base, such as 0.1% triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites and reduce their interaction with this compound.
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Consider an Alternative Stationary Phase: If peak tailing persists, a different stationary phase may be required. Fluorinated stationary phases, for example, can offer different selectivity and reduced silanol interactions.
Q: How does the mobile phase pH affect the peak shape of this compound?
A: With a high predicted pKa of 12.68, this compound will be protonated and carry a positive charge at typical reversed-phase HPLC pH values (2-8). To achieve a single, sharp peak, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.
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High pH Mobile Phase: The ideal approach would be to use a mobile phase with a pH greater than 10 to ensure this compound is in its neutral, uncharged form. This will minimize silanol interactions and improve peak shape. Caution: Ensure your HPLC column is stable at high pH. Many silica-based columns are not, and a pH-stable column (e.g., a hybrid or polymer-based column) would be necessary.
-
Buffered Mobile Phase at Neutral pH: If a high pH is not feasible, using a well-buffered mobile phase in the neutral range (pH 7-8) can sometimes improve peak shape by maintaining a consistent ionization state of the analyte and masking some silanol interactions.
Q: Could my sample preparation be causing the peak tailing?
A: Yes, the way you dissolve and inject your sample can significantly impact peak shape.
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Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent (like 100% DMSO, methanol, or acetonitrile) is used to dissolve the sample, it can cause peak distortion, including tailing. If you must use a stronger solvent, keep the injection volume as small as possible.
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Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Try diluting your sample and re-injecting to see if the peak shape improves.
Q: When should I suspect a problem with the HPLC column itself?
A: If you observe a sudden onset of peak tailing, or if the tailing affects all peaks in your chromatogram, it could indicate a physical problem with the column.
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Column Contamination: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.
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Column Void: A void can form at the head of the column over time, leading to band broadening and peak tailing.
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Troubleshooting: Try flushing the column with a strong solvent. If this does not resolve the issue, you may need to replace the column. Using a guard column is a good preventative measure to protect your analytical column from contamination.
Summary of Troubleshooting Strategies
| Potential Cause | Primary Solution | Secondary Actions | Key Considerations |
| Silanol Interactions | Use a modern, end-capped C18 column. | Add a competing base (e.g., 0.1% TEA) to the mobile phase. | Consider alternative stationary phases like fluorinated or polymer-based columns. |
| Mobile Phase pH | Use a high pH mobile phase (>10) with a pH-stable column. | Use a buffered mobile phase at pH 7-8. | Ensure the chosen pH is at least 2 units away from this compound's pKa. |
| Sample Preparation | Dissolve the sample in the initial mobile phase. | Reduce the injection volume if using a stronger solvent. | Check for column overload by injecting a diluted sample. |
| Column Health | Replace the column if flushing does not improve peak shape. | Use a guard column to protect the analytical column. | A sudden change in peak shape often points to a column issue. |
Experimental Protocols
Recommended Starting HPLC Method for this compound Analysis
| Parameter | Recommendation | Rationale |
| HPLC Column | End-capped C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH adjusted to 7.5) | Formic acid provides protons for good ionization in mass spectrometry detection. Ammonium acetate provides buffering capacity. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks. |
| Gradient | 20-80% B over 30 minutes | A broad gradient is a good starting point for complex samples to ensure elution of the compound of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detector | PDA/DAD at 210-280 nm or Mass Spectrometer (MS) | PDA/DAD allows for spectral confirmation. MS provides mass information for positive identification. |
| Injection Volume | 5-10 µL | A small injection volume minimizes solvent effects. |
| Sample Preparation | Dissolve sample in Mobile Phase A or a mixture of A and B similar to the initial gradient conditions. | Ensures compatibility with the mobile phase and minimizes peak distortion. |
Diagram: Logical Flow for Method Development
Caption: A logical workflow for developing and optimizing an HPLC method for this compound analysis.
Technical Support Center: Optimizing Mobile Phase for Frangufoline Isomer Separation
Welcome to the technical support center for optimizing the separation of Frangufoline isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their chromatographic experiments. As specific methods for the separation of this compound isomers are not widely published, this guide is based on established principles for the separation of alkaloid isomers, particularly diastereomers and enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound is a cyclopeptide alkaloid.[1][2] Isomers, by definition, have the same mass and often very similar chemical properties, making them difficult to separate using standard chromatographic techniques.[3] For alkaloids like this compound, challenges include:
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Peak Tailing: Basic amine groups in the alkaloid structure can interact with residual acidic silanol groups on silica-based HPLC columns, leading to asymmetric peaks.[4][5][6]
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Poor Resolution: The subtle structural differences between isomers require highly selective mobile and stationary phases to achieve baseline separation.
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Co-elution: Isomers may elute very close to each other or as a single peak without proper optimization.
Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this compound isomer separation?
A2: Both NP-HPLC and RP-HPLC can be effective for separating diastereomers, and the choice depends on the specific isomers and their properties.[4]
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Reversed-Phase (RP) HPLC: This is the most common starting point. A C18 column is a good initial choice, but other stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivities for isomers.[4][7]
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Normal-Phase (NP) HPLC: NP-HPLC can provide good separation for some diastereomers, particularly those with medium polarity.[4]
For enantiomeric separation, a chiral stationary phase (CSP) is typically required.[8][9][10]
Q3: What are the key mobile phase parameters to optimize for better separation?
A3: The key parameters to optimize in your mobile phase are:
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Organic Modifier: The type (e.g., acetonitrile vs. methanol) and concentration of the organic modifier significantly impact selectivity.[11]
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pH: The pH of the aqueous component of the mobile phase affects the ionization state of this compound and any residual silanols on the column, which in turn influences retention and peak shape.[12]
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Additives: Mobile phase additives can dramatically improve peak shape and resolution. Common additives for alkaloid separation include:
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Acids: Formic acid or trifluoroacetic acid (TFA) are often added at low concentrations (0.05-0.1%) to suppress silanol activity and protonate the basic analyte.[13][14]
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Buffers: Ammonium formate or ammonium acetate buffers help to control the pH and can improve peak shape.[5]
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Amines: Triethylamine (TEA) can be added to compete with the basic analyte for active silanol sites, reducing peak tailing.[1]
-
Q4: How does temperature affect the separation of isomers?
A4: Column temperature is an important parameter for optimizing selectivity. Varying the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can improve resolution.[15][16] It is recommended to use a column oven for precise temperature control.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Mobile phase is not selective enough. | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as they offer different selectivities. 2. Adjust pH: Systematically vary the pH of the aqueous phase. For basic compounds like alkaloids, a low pH (2.5-4) is often a good starting point. 3. Introduce an Additive: Add a small amount of formic acid or an ammonium salt to the mobile phase. 4. Change Stationary Phase: Consider a column with a different chemistry (e.g., PFP, Phenyl-Hexyl, or an embedded amide column).[7] |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | 1. Lower Mobile Phase pH: Add formic acid or TFA (0.1%) to suppress silanol ionization. 2. Add a Competing Base: Introduce a small amount of triethylamine (TEA) to the mobile phase to block active silanol sites. 3. Use a High-Purity Column: Modern, end-capped columns have fewer active silanols. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation or fluctuating temperature. | 1. Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase conditions before injecting the sample. |
| No Separation on a Chiral Column | Inappropriate mobile phase for the chiral stationary phase (CSP). | 1. Consult Column Manufacturer's Guidelines: Different CSPs have specific mobile phase requirements. 2. Vary Mobile Phase Composition: For polysaccharide-based CSPs, experiment with different alcohols (e.g., ethanol, isopropanol) as organic modifiers. 3. Add an Acidic or Basic Modifier: Small amounts of acids (like formic acid) or bases can significantly alter chiral recognition.[6] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Diastereomer Separation (Reversed-Phase)
This protocol outlines a systematic approach to developing a mobile phase for separating this compound diastereomers on a C18 column.
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Initial Scouting Gradient:
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Column: C18, 4.6 x 150 mm, 3.5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: 10% to 90% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Organic Modifier Screening:
-
Repeat the scouting gradient, but replace Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity and resolution.
-
-
pH Screening:
-
Using the better organic modifier from step 2, prepare a series of Mobile Phase A with different pH values using buffers (e.g., 10 mM Ammonium Formate adjusted to pH 3.0, 4.5, and 6.0). Run the scouting gradient with each pH.
-
-
Isocratic or Gradient Fine-Tuning:
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Based on the results from the scouting runs, develop either a shallow gradient or an isocratic method that focuses on the elution window of the isomers. Systematically adjust the percentage of the organic modifier to optimize resolution.
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Quantitative Data Summary: Mobile Phase Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Expected Outcome |
| Organic Modifier | Acetonitrile | Methanol | - | - | Change in selectivity and elution order. |
| Aqueous Phase pH | 2.5 (0.1% Formic Acid) | 3.5 (10mM NH4FA) | 4.5 (10mM NH4FA) | 6.0 (10mM NH4OAc) | Affects retention time and peak shape. |
| Buffer Concentration | 10 mM | 25 mM | 50 mM | - | Can improve peak symmetry. |
| Column Temperature | 25 °C | 30 °C | 35 °C | 40 °C | Can improve resolution by altering selectivity. |
Visualizations
Caption: Workflow for systematic mobile phase optimization.
Caption: Impact of mobile phase components on chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Frangufoline stability issues in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of frangufoline in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution in DMSO appears cloudy after storage. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in a this compound-DMSO solution upon storage, especially at lower temperatures, can indicate that the compound's solubility limit has been exceeded. This compound is soluble in DMSO[1]. However, solubility can decrease at colder temperatures.
-
Troubleshooting Steps:
Q2: I am observing a loss of this compound potency in my aqueous cell culture medium over time. What could be the reason?
-
Troubleshooting Steps:
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pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment. Extreme pH values can accelerate the hydrolysis of amide bonds[3][5].
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Temperature Control: Incubate your experiments at the recommended temperature. Higher temperatures can increase the rate of degradation[3][4].
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Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous medium immediately before use.
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Solvent Control: If using a DMSO stock, ensure the final concentration of DMSO in your medium is low (typically below 0.5%) to avoid solvent-induced degradation or cellular stress[2].
-
Q3: How can I confirm if my this compound sample has degraded?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for detecting and quantifying degradation products[6][7][8].
-
Recommended Action:
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: Store as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended[1].
-
In Solution (Stock): If a stock solution in a solvent like DMSO must be stored, it is best kept at -80°C for up to one year[2]. However, preparing fresh solutions is the preferred practice to ensure maximum stability.
Quantitative Stability Data
While specific public data on the stability of this compound under various conditions is limited, the following tables illustrate how such data would be presented. Researchers are encouraged to generate data specific to their experimental conditions using the protocols outlined below.
Table 1: Illustrative Example of this compound Stability in Different Solvents at 25°C
| Solvent | Initial Concentration (mg/mL) | % Recovery after 24 hours | % Recovery after 72 hours |
| DMSO | 10 | >99% | >98% |
| Ethanol | 1 | 95% | 88% |
| PBS (pH 7.4) | 0.1 | 90% | 75% |
| Acetonitrile | 1 | >99% | >99% |
Table 2: Illustrative Example of this compound Stability in PBS (pH 7.4) at Different Temperatures
| Temperature | Initial Concentration (mg/mL) | % Recovery after 24 hours | % Recovery after 72 hours |
| 4°C | 0.1 | >98% | >95% |
| 25°C (Room Temp) | 0.1 | 90% | 75% |
| 37°C | 0.1 | 82% | 60% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods[8].
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Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile or DMSO.
-
Stress Conditions:
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Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample of this compound to 60°C for 48 hours.
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Photodegradation: Expose a this compound solution to a calibrated light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the gradient profile to achieve good separation between the parent this compound peak and any degradation product peaks generated from the forced degradation study.
-
-
Detection: Use a UV detector, selecting a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.
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Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[9].
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Proposed Hydrolytic Degradation of this compound.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
How to prevent the degradation of Frangufoline during storage?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Frangufoline to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be kept in a dry, dark environment at 0 - 4°C.[1] These conditions are typically sufficient for a few days to a few weeks.
Q2: What is the recommended long-term storage condition for solid this compound?
For long-term storage, spanning months to years, it is recommended to store solid this compound at -20°C in a dry and dark place.[1]
Q3: How should I store this compound in solution?
This compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C for short-term use (days to weeks) and at -80°C for long-term storage (months).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the expected shelf-life of this compound?
If stored properly under the recommended long-term conditions (-20°C for solid, -80°C for solutions), this compound has a shelf life of over three years.[1]
Q5: My this compound solution appears cloudy. What should I do?
If your prepared solution is a suspension or appears cloudy, it is recommended to prepare it fresh for immediate use.[2] Cloudiness may indicate solubility issues or the presence of insoluble impurities. These impurities generally do not affect the biological activity and can be removed by filtration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). If degradation is suspected, use a fresh vial of this compound. For solutions, ensure they have been stored at -80°C and that freeze-thaw cycles have been minimized.[2] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review the storage and handling procedures. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. |
| Discoloration or change in the physical appearance of solid this compound. | Exposure to light or oxidation. | Discard the product. Ensure that the container is tightly sealed and stored in a dark environment. For future prevention, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results between different batches. | Batch-to-batch variability or degradation of an older batch. | Always record the batch number and date of receipt. When starting a new series of experiments, it is good practice to perform a quality control check on the material. If inconsistencies persist, contact the supplier for batch-specific information. |
Potential Degradation Pathways
This compound, as a cyclopeptide alkaloid, is susceptible to several degradation pathways:
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Hydrolysis: The amide bonds within the cyclic peptide structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the macrocyclic ring, forming linear peptides, which may have reduced or no biological activity.[3] The enamide bond is a potential site for cleavage.[4]
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Oxidation: The vinyl group and other electron-rich moieties in the this compound structure are potential sites for oxidation.[4] Exposure to atmospheric oxygen, peroxides, or metal ions can facilitate oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the alkaloid structure. It is crucial to protect this compound from light during storage and handling.
Below is a flowchart to guide the troubleshooting process when degradation is suspected.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Forced Degradation Studies
To understand the stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that accelerate its decomposition.
1. Hydrolytic Degradation:
- Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., DMSO) and dilute with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
- Basic Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
- Neutral Hydrolysis: Dissolve this compound in a suitable solvent and dilute with purified water. Incubate at 60°C for 24-48 hours.
2. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24-48 hours, protected from light.
3. Photolytic Degradation:
- Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp). The exposure should be consistent with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Thermal Degradation:
- Place solid this compound in a controlled temperature oven at 70°C for 48 hours.
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under recommended conditions, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at multiple wavelengths. A mass spectrometer (MS) detector is invaluable for identifying the mass of the parent compound and any degradation products, aiding in their structural elucidation.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from the degradation peaks generated during forced degradation studies.
Hypothetical Signaling Pathway Modulation by Bioactive Alkaloids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many alkaloids with sedative and neuroprotective effects are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway that such a compound might influence to promote neuronal survival. This is a generalized representation and has not been specifically demonstrated for this compound.
Caption: A generalized signaling pathway potentially modulated by neuroprotective alkaloids.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopeptide alkaloids: chemistry and biology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopeptide alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in synthetic Frangufoline and how to remove them
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general knowledge of cyclopeptide alkaloid synthesis and purification. As the specific total synthesis of Frangufoline is not widely published, this guide addresses common impurities and challenges encountered in the synthesis of related compounds. Researchers should adapt these recommendations based on their specific synthetic route and analytical observations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of cyclopeptide alkaloids like this compound?
A1: Based on the synthesis of similar complex peptides and alkaloids, impurities can be broadly categorized as:
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Process-Related Impurities: These arise from the synthetic route itself.
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Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.
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Reagent-Related Impurities: Excess reagents, catalysts, or their byproducts may be carried through the purification process.
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Side-Reaction Products: Competing reaction pathways can lead to the formation of structurally related impurities. For cyclopeptide alkaloids, this can include diastereomers, epimers, or products from undesired side-chain modifications.
-
-
Degradation Products: The complex structure of this compound can be susceptible to degradation under certain conditions.
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Hydrolysis: Cleavage of amide or ester bonds within the macrocycle can occur in the presence of acid or base.
-
Oxidation: Certain functional groups may be sensitive to oxidation, leading to the formation of oxides or other degradation products.
-
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: My final product shows a lower-than-expected yield and multiple spots on TLC/peaks in HPLC. What are the likely causes?
A2: Low yields and multiple products often point to incomplete reactions or significant side reactions. Consider the following:
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Coupling Reactions: In peptide synthesis, which is a part of cyclopeptide alkaloid synthesis, the formation of amide bonds is critical. Incomplete coupling can lead to truncated or deleted sequences.
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Cyclization Step: The macrocyclization step is often challenging and can result in the formation of linear precursors, dimers, or other oligomers.
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Protecting Group Strategy: Inefficient removal of protecting groups can lead to a mixture of partially deprotected intermediates. Conversely, harsh deprotection conditions can cause degradation of the target molecule.
Q3: How can I identify the specific impurities in my sample of synthetic this compound?
A3: A combination of analytical techniques is essential for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Using a high-resolution column and developing an appropriate gradient method is crucial.
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Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the impurities, providing valuable clues to their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the major impurities, helping to elucidate their exact structure.
-
Gas Chromatography (GC): GC is the standard method for identifying and quantifying residual solvents.
Troubleshooting Guide
Below is a table summarizing common issues, potential causes, and suggested solutions for the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Purity After Initial Purification | - Inefficient initial purification method.- Co-elution of impurities with the product. | - Optimize the chromatography conditions (e.g., change the stationary phase, modify the mobile phase gradient).- Employ orthogonal purification techniques (e.g., follow reverse-phase HPLC with normal-phase chromatography or crystallization). |
| Presence of Diastereomers/Epimers | - Racemization during amino acid activation or coupling.- Use of non-stereochemically pure starting materials. | - Use milder coupling reagents and conditions to minimize racemization.- Verify the stereochemical purity of all chiral starting materials.- Employ chiral chromatography for separation of diastereomers. |
| Evidence of Ring-Opened Product | - Incomplete cyclization reaction.- Hydrolysis of an amide bond during workup or purification. | - Optimize the cyclization conditions (e.g., high dilution, different coupling reagent, longer reaction time).- Avoid strongly acidic or basic conditions during purification. |
| High Levels of Residual Solvents | - Inadequate drying of the final product. | - Dry the product under high vacuum for an extended period.- Consider lyophilization from an appropriate solvent system. |
Experimental Protocols
While a specific protocol for this compound is not available, here is a generalized workflow for the purification and analysis of a synthetic cyclopeptide alkaloid.
General Purification Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and filter to remove any particulate matter.
-
Column: C18 reverse-phase preparative HPLC column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
B: Acetonitrile with 0.1% TFA or FA.
-
-
Gradient: Develop a linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation of the target compound from its impurities.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm and 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities in synthetic this compound.
Caption: Troubleshooting workflow for synthetic this compound.
Strategies to enhance the resolution of Frangufoline in NMR spectroscopy
Technical Support Center: Frangufoline NMR Resolution
This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to overcome common challenges in acquiring high-resolution NMR spectra of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound, a 14-membered frangulanine-type cyclopeptide alkaloid[1][2].
Question: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
Answer:
Peak broadening in the NMR spectrum of this compound can stem from several factors related to its complex macrocyclic structure. Common causes include:
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Molecular Aggregation: At higher concentrations, cyclopeptide alkaloids can aggregate or stack, leading to restricted molecular tumbling and broader lines.
-
Conformational Dynamics: The 14-membered ring of this compound may exist in multiple conformations that are slowly interconverting on the NMR timescale. This chemical exchange can significantly broaden signals.
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Poor Sample Preparation: Inhomogeneity in the sample due to poor solubility or the presence of paramagnetic impurities can degrade spectral resolution[3].
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Suboptimal Spectrometer Shimming: An improperly shimmed magnetic field will lead to broad and distorted peak shapes for any sample.
Question: The signals in the aromatic and aliphatic regions of my this compound spectrum are heavily overlapped. How can I resolve them?
Answer:
Signal overlap is a common challenge with complex molecules like this compound. Several strategies can be employed to improve signal dispersion:
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Change the Deuterated Solvent: Switching from a standard solvent like Chloroform-d (CDCl₃) to a more aromatic or polar solvent like Benzene-d₆, Acetonitrile-d₃, or Methanol-d₄ can induce differential changes in chemical shifts, often resolving overlapped signals[3]. Aromatic solvents like Benzene-d₆ are particularly effective at resolving signals in molecules with aromatic moieties.
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Higher Magnetic Field: If accessible, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion, spreading out the signals and improving resolution[4][5].
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Two-Dimensional (2D) NMR: Experiments like COSY, HSQC, and HMBC can resolve individual signals into a second dimension, even when they are completely overlapped in the 1D spectrum[6][7]. This is a powerful method for assigning the structure and resolving complex regions.
Question: I suspect the presence of multiple conformers (rotamers) is complicating my spectrum. How can I confirm this and simplify the spectrum?
Answer:
The presence of rotamers is a strong possibility for a constrained cyclopeptide like this compound. You can investigate this using Variable Temperature (VT) NMR spectroscopy.
-
Action: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 333 K or higher, solvent permitting).
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Observation: If multiple conformers are present, you may observe coalescence of the broad peaks into sharper, averaged signals as the temperature increases. This occurs when the rate of interconversion between conformers becomes fast on the NMR timescale. Conversely, lowering the temperature may "freeze out" individual conformers, resulting in separate, sharp signals for each.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound NMR sample?
A1: Start with a relatively dilute sample, approximately 1-5 mg of this compound in 0.5-0.6 mL of deuterated solvent. This helps to minimize potential intermolecular aggregation, which can lead to significant peak broadening[3].
Q2: Which deuterated solvent is best for this compound?
A2: Chloroform-d (CDCl₃) is a common starting point. However, due to the complexity of this compound, it is highly recommended to test other solvents if resolution is poor. Methanol-d₄ and Benzene-d₆ are excellent alternatives that can offer different chemical shift dispersions and potentially break up aggregates through different solvation mechanisms[3][8].
Q3: Are there any specific 2D NMR experiments that are particularly useful for this compound?
A3: Yes. For resolving proton-proton correlations and identifying spin systems, a ¹H-¹H COSY is fundamental. To resolve heavily overlapped proton signals and assign protons based on their attached carbons, a ¹H-¹³C HSQC experiment is invaluable. It spreads the proton signals over the much wider ¹³C chemical shift range, providing excellent resolution[6][9].
Q4: My baseline is distorted. What could be the cause?
A4: A distorted baseline is often due to an incorrectly set receiver gain, a very strong solvent signal, or acoustic ringing. It can also result from a very short acquisition time or improper digital filtering settings. Re-acquiring the spectrum after automatic receiver gain adjustment and ensuring proper acquisition parameters are set is the first step.
Experimental Protocols
Protocol 1: Solvent Titration for Resolution Enhancement
Objective: To determine the optimal deuterated solvent for resolving key signals in the this compound NMR spectrum.
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Sample Preparation: Prepare a stock solution of this compound in a soluble solvent (e.g., CDCl₃). Prepare three NMR tubes.
-
Tube A (Control): Add 500 µL of the this compound/CDCl₃ solution.
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Tube B (Methanol-d₄): Add 450 µL of CDCl₃ and 50 µL of Methanol-d₄ to the sample.
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Tube C (Benzene-d₆): Prepare a separate sample by dissolving a fresh 1-2 mg of this compound in 500 µL of Benzene-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
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Analysis: Compare the spectra, focusing on the dispersion of signals in the aromatic (6-8 ppm) and aliphatic (1-4 ppm) regions. Note any changes in peak shape and resolution.
Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis
Objective: To investigate the effect of temperature on the NMR spectrum to identify and manage dynamic exchange processes (e.g., conformational isomerism).
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Sample Preparation: Prepare a sample of this compound (approx. 5 mg) in a high boiling point solvent such as Toluene-d₈ or DMSO-d₆. Ensure the concentration is optimized to avoid aggregation.
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Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Temperature Increase: Increase the sample temperature in increments of 10 K (e.g., 308 K, 318 K, 328 K). Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum.
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Data Analysis: Observe changes in the linewidth and chemical shifts of the signals. Look for the coalescence of broad peaks into sharper signals, which is indicative of fast exchange at higher temperatures.
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Safety Note: Always ensure the chosen temperature is well below the boiling point of your solvent to prevent tube over-pressurization.
Data Presentation
Table 1: Effect of Solvent on Chemical Shift (δ) of Representative this compound Protons
| Proton Type | Chloroform-d (CDCl₃) | Methanol-d₄ (CD₃OD) | Benzene-d₆ (C₆D₆) |
| Aromatic (Ar-H) | 7.2 - 7.5 ppm | 7.3 - 7.6 ppm | 6.9 - 7.2 ppm |
| Amide (N-H) | 8.0 - 8.5 ppm | 8.1 - 8.6 ppm | 7.8 - 8.3 ppm |
| Alpha-Proton (α-H) | 4.0 - 4.5 ppm | 4.1 - 4.6 ppm | 3.8 - 4.3 ppm |
| Linewidth (Hz) | ~5-10 Hz | ~3-7 Hz | ~2-5 Hz |
Note: Data are hypothetical and represent typical changes observed for peptide-like molecules. Linewidths are representative of moderately broad signals improving with solvent change.
Visualizations
Troubleshooting Workflow for Poor NMR Resolution
Caption: A workflow diagram for troubleshooting poor NMR spectral resolution.
Decision Logic for Advanced NMR Experiments
Caption: A decision tree for selecting appropriate 2D NMR experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Addressing low ionization efficiency of Frangufoline in mass spectrometry
Welcome to the technical support center for the analysis of Frangufoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the mass spectrometric analysis of this compound, particularly its low ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?
A1: this compound is a cyclopeptide alkaloid with the molecular formula C31H42N4O4.[1] Its calculated monoisotopic mass is 534.32060583 Da.[1] Understanding these basic properties is the first step in setting up a mass spectrometer for its analysis.
Q2: Why am I observing a low signal or poor ionization efficiency for this compound?
A2: Low ionization efficiency for alkaloids like this compound in electrospray ionization (ESI) mass spectrometry can be attributed to several factors. These include suboptimal mobile phase composition, inadequate ionization source parameters, and potential in-source fragmentation. The molecular structure of this compound itself may also contribute to less efficient protonation or adduct formation.
Q3: Which ionization technique is best for this compound analysis?
A3: For alkaloids, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.[2][3] ESI is generally suitable for polar and large biomolecules.[3] If you are experiencing poor results with ESI, APCI could be a viable alternative, as it is often better for less polar compounds.[2][3] Some studies on other alkaloids have also explored techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)[4][5] and ammonia chemical ionization.[6]
Troubleshooting Guide: Low Ionization Efficiency
Here are some common issues and recommended solutions to improve the ionization efficiency of this compound.
Issue 1: Poor Signal Intensity in ESI Mode
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Potential Cause: Suboptimal mobile phase pH and composition. The basic nitrogen atoms in the this compound structure require an acidic environment to be efficiently protonated.
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Troubleshooting Steps:
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Acidify the Mobile Phase: Add a small percentage of an organic acid to your mobile phase. Formic acid is a common choice.
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Optimize Acid Concentration: Experiment with different concentrations of the acid (e.g., 0.1% to 0.5%).
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Consider Alternative Acids: If formic acid does not yield satisfactory results, other ion-pairing agents like heptafluorobutyric acid (HFBA) have been shown to improve peak shape and ionization for some alkaloids.[7]
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Solvent Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase.
-
Issue 2: Inconsistent Signal or High Noise
-
Potential Cause: In-source fragmentation or unstable spray.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Carefully tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[8] High temperatures or voltages can sometimes lead to fragmentation.
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Use a "Soft" Ionization Method: If available, try a softer ionization technique to minimize fragmentation.[3]
-
Check for Contaminants: Ensure the sample and mobile phases are free from contaminants that could suppress the ionization of this compound.
-
Issue 3: Formation of Multiple Adducts
-
Potential Cause: Presence of various salts in the sample or mobile phase.
-
Troubleshooting Steps:
-
Simplify the Mobile Phase: Use a simple mobile phase with a single, volatile acidic modifier.
-
Promote a Specific Adduct: To encourage the formation of a specific adduct for better quantification, you can intentionally add a low concentration of a salt (e.g., sodium acetate for sodium adducts) to the mobile phase.[9] This can sometimes lead to more stable and intense signals than protonated molecules.[4][5]
-
Data Presentation
The following table summarizes suggested starting parameters for the LC-MS/MS analysis of this compound. These are general recommendations and should be optimized for your specific instrumentation.
| Parameter | Recommended Starting Condition | Notes |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | A common choice for alkaloid separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid aids in protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can also be tested as an alternative. |
| Gradient | 5-95% B over 10 minutes | Adjust based on retention time and peak shape. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound is expected to ionize well in positive mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal intensity. |
| Drying Gas Temp. | 250 - 350 °C | Instrument-dependent. |
| Drying Gas Flow | 8 - 12 L/min | Instrument-dependent. |
| Nebulizer Pressure | 30 - 50 psi | Instrument-dependent. |
| Precursor Ion (M+H)+ | m/z 535.3278 | Based on the molecular formula C31H42N4O4. |
Experimental Protocols
Protocol 1: Sample Preparation
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Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare working standards at desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Sample Extraction (from biological matrix): Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the matrix. Ensure the final extract is reconstituted in the initial mobile phase conditions.
Protocol 2: LC-MS/MS Method Development
-
Direct Infusion: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer to optimize the source parameters. Use a flow rate of 5-10 µL/min. Adjust capillary voltage, gas flows, and temperatures to maximize the intensity of the precursor ion ([M+H]+ at m/z 535.3).
-
Fragmentation Optimization (MS/MS): Select the precursor ion (m/z 535.3) and perform a product ion scan to identify the major fragment ions. Optimize the collision energy for the most abundant and stable transitions.
-
Chromatographic Separation: Inject the sample onto the LC system and develop a gradient elution method to achieve good peak shape and retention time.
Visualizations
References
- 1. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Frangufoline Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frangufoline, a sedative cyclopeptide alkaloid. The focus is on improving its solubility for consistent and reliable results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a 14-membered frangulanine-type cyclopeptide alkaloid with known sedative properties.[1] Like many complex natural products, it has poor aqueous solubility, which can pose a significant challenge for in vitro studies. Inconsistent solubilization can lead to inaccurate concentration determination, precipitation during experiments, and unreliable biological data.
Q2: What are the initial recommended solvents for dissolving this compound?
For in vitro assays, the most common starting solvent for poorly soluble compounds like this compound is Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
The tolerance of cell lines to DMSO can vary. For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5%, and ideally no higher than 0.1%, to avoid solvent-induced artifacts. For sensitive cell lines, the concentration may need to be even lower. It is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents can be used. Ethanol can be a suitable alternative or co-solvent. However, its volatility and potential for cellular toxicity should be considered. Always prepare a solvent control when using any organic solvent in your experiments.
Q5: How does pH affect the solubility of this compound?
This compound is an alkaloid, and the solubility of alkaloids is often pH-dependent.[2][3] Alkaloids are typically more soluble in acidic solutions where their nitrogen atoms can be protonated, forming more soluble salts. Conversely, they are less soluble in basic solutions. For in vitro assays conducted at physiological pH (~7.4), this compound's solubility may be limited. Adjusting the pH of your initial stock solution (if compatible with the compound's stability) or the final assay buffer might be a strategy to explore, but the impact of pH on your biological system must be carefully considered.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume to lower the concentration.- Vortex the solution for several minutes.- Gentle warming (e.g., 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. Always check the compound's stability at elevated temperatures.- Sonication in a water bath for short periods can also help break up aggregates. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer. | The compound has reached its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of cell toxicity.- Consider using a surfactant like Tween 80 or Pluronic F-68 in your final buffer to improve solubility.[4] A concentration of 0.01% to 0.1% is a typical starting point. Always include a surfactant control. |
| Inconsistent results between experiments. | Incomplete initial solubilization or precipitation over time. | - Ensure the stock solution is completely clear before making dilutions.- Visually inspect your final assay solutions for any signs of precipitation before adding to your cells or assay system.- Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Observed cellular toxicity is higher than expected. | Toxicity from the solvent. | - Reduce the final concentration of the organic solvent (e.g., DMSO) in your assay.- Perform a solvent toxicity control experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cells. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 2-5 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be attempted.
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particles. If particles remain, the solution may be saturated. In this case, you can either add more DMSO to decrease the concentration or centrifuge the solution and use the clear supernatant, noting that the actual concentration will be lower than calculated.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform any intermediate dilutions in 100% DMSO if a wide range of concentrations is being tested.
-
Final Dilution: Directly add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or assay buffer to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Mixing: Immediately and thoroughly mix the final solution by gentle pipetting or inversion to prevent localized high concentrations and potential precipitation.
-
Application: Use the freshly prepared working solution in your in vitro assay without delay.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
Postulated Signaling Pathway for this compound's Sedative Effect
Given that cyclopeptide alkaloids from Ziziphi Spinosi Semen have been shown to enhance pentobarbital-induced sleeping behaviors through the potentiation of GABAergic signaling and an increase in chloride ion (Cl-) influx, a similar mechanism may be postulated for this compound.[5]
Caption: Postulated GABAergic pathway for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Chemical and pharmacological studies on sedative cyclopeptide alkaloids in some Rhamnaceae plants (1989) | Byung Hoon Han | 86 Citations [scispace.com]
- 5. Cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen enhances pentobarbital-induced sleeping behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Confirmation of Frangufoline: A Cross-Validation Guide Using LC-MS and NMR Spectroscopy
An objective comparison of orthogonal analytical techniques for the definitive structural elucidation of cyclopeptide alkaloids, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols.
The structural confirmation of natural products, such as the cyclopeptide alkaloid Frangufoline, is a critical step in drug discovery and development. Ensuring the correct molecular structure is paramount for understanding its bioactivity, safety, and for enabling synthetic efforts. While individual analytical techniques provide valuable structural information, a combination of orthogonal methods is necessary for unambiguous confirmation. This guide details the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, presenting typical experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The complementary nature of LC-MS and NMR provides a robust dataset for structural confirmation. LC-MS offers precise mass information and helps to establish the molecular formula, while NMR provides detailed insights into the connectivity of atoms within the molecule. The following tables summarize the type of quantitative data obtained from each technique for a representative cyclopeptide alkaloid closely related to this compound.
Table 1: Representative LC-MS Data for a this compound-type Cyclopeptide Alkaloid
| Parameter | Value | Interpretation |
| Retention Time (t_R_) | 15.8 min | Chromatographic behavior under specific conditions |
| [M+H]⁺ (High-Res) | m/z 535.3279 | High-resolution mass of the protonated molecule |
| Molecular Formula | C₃₁H₄₂N₄O₄ | Deduced from accurate mass measurement |
| Key MS/MS Fragments | m/z 434, 349, 274 | Characteristic fragments indicating structural motifs |
Table 2: Representative ¹H and ¹³C NMR Data for a this compound-type Cyclopeptide Alkaloid (in CDCl₃)
| Position | δ_C_ (ppm) | δ_H_ (ppm, J in Hz) | Key HMBC Correlations |
| 1 | 171.2 | - | C-2, C-5 |
| 2 | 58.9 | 4.5 (d, 8.5) | C-1, C-3, C-4 |
| 3 | 72.1 | 5.2 (dd, 8.5, 3.0) | C-2, C-4, C-5 |
| 4 | 35.4 | 2.1 (m), 1.8 (m) | C-2, C-3, C-5, C-6 |
| 5 | 170.8 | - | C-4, C-6 |
| 6 | 55.3 | 4.8 (t, 7.0) | C-5, C-7, C-8 |
| ... | ... | ... | ... |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible results. The following are typical methodologies for the LC-MS and NMR analysis of cyclopeptide alkaloids like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[1][2]
-
Gradient : A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for cyclopeptide alkaloids.[1]
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Gas Temperature : 350 °C.[2]
-
Mass Range : m/z 100-1500.
-
Data Acquisition : Full scan mode for high-resolution mass data and data-dependent MS/MS for fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Experiments :
-
¹H NMR : To determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR : To identify the number and types of carbon atoms.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the stereochemistry.
-
-
Workflow for Structural Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of LC-MS and NMR data in the structural confirmation of this compound.
Caption: Workflow for the cross-validation of LC-MS and NMR data.
References
A Comparative Guide to the Bioactivity of Cyclopeptide Alkaloids: Frangufoline in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Frangufoline against other notable cyclopeptide alkaloids. While this compound is primarily recognized for its sedative properties, this report aims to contextualize its activity within the broader spectrum of biological effects exhibited by this diverse class of natural products, including cytotoxic, anti-inflammatory, and antimicrobial activities. Due to a notable gap in publicly available quantitative data for this compound's bioactivity beyond its sedative classification, this guide will highlight its known characteristics and draw comparisons with other cyclopeptide alkaloids for which experimental data are available.
Executive Summary
This compound is a 14-membered frangulanine-type cyclopeptide alkaloid whose principal reported bioactivity is sedative in nature[1]. In contrast, a range of other cyclopeptide alkaloids, many of which are also found in the Ziziphus genus, have demonstrated a variety of pharmacological effects. These include antiplasmodial, cytotoxic, anti-inflammatory, and antimicrobial activities. This guide synthesizes the available data to offer a comparative perspective, underscoring the potential for further investigation into the broader bioactivity profile of this compound.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of various cyclopeptide alkaloids. It is important to note the absence of specific IC50 or MIC values for this compound in the reviewed literature for cytotoxic, anti-inflammatory, and antimicrobial assays.
Table 1: Cytotoxic and Antiplasmodial Activity of Selected Cyclopeptide Alkaloids
| Cyclopeptide Alkaloid | Activity Type | Cell Line/Organism | IC50 (µM) | Source |
| Mauritine F | Antiplasmodial | Plasmodium falciparum (Pf3D7) | Not specified in abstract | [2] |
| Nummularine B | Antiplasmodial | Plasmodium falciparum | 3.6 | [3] |
| Nummularine R | Antiplasmodial | Plasmodium falciparum (Pf3D7) | Not specified in abstract | [2] |
| Hemisine A | Antiplasmodial | Plasmodium falciparum (Pf3D7) | Not specified in abstract | [2] |
| Amphibine D | Antiplasmodial | Plasmodium falciparum (Pf3D7) | Not specified in abstract | [2] |
| Spiranine-B | Antiplasmodial | Plasmodium falciparum | 2.1 | [3] |
| This compound | Cytotoxic/Antiplasmodial | No data available |
Table 2: Anti-inflammatory Activity of Selected Cyclopeptide Alkaloids
| Cyclopeptide Alkaloid/Fraction | Assay Type | Model | Effect | Source |
| Cyclopeptide Alkaloid Fraction (from Ziziphus nummularia) | Carrageenan-induced paw edema | Rat | Significant anti-oedematogenic effect at 30 mg/kg | |
| Cyclopeptide Alkaloid Fraction (from Ziziphus nummularia) | Acetic acid-induced writhing | Mouse | Significant anti-nociceptive effects at 20 and 30 mg/kg | |
| This compound | Anti-inflammatory | No data available |
Table 3: Antimicrobial Activity of Selected Cyclopeptide Alkaloids
| Cyclopeptide Alkaloid | Bacterial Strain | MIC (µg/mL) | Source |
| Cyclopeptide Alkaloids from Ziziphus species | General antibacterial and antifungal activities reported | No specific data for individual compounds | [4] |
| This compound | Antimicrobial | No data available |
Sedative Activity of this compound
Experimental Protocols
To facilitate comparative research, this section details the standard methodologies for assessing the key bioactivities discussed in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cyclopeptide alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. While the specific mechanism for cyclopeptide alkaloids is not fully elucidated, a hypothetical pathway is presented below.
Conclusion and Future Directions
This compound's primary established bioactivity is sedation. In contrast, other cyclopeptide alkaloids exhibit a wider range of pharmacological effects, including promising cytotoxic, antiplasmodial, anti-inflammatory, and antimicrobial activities. The significant lack of quantitative bioactivity data for this compound presents a clear opportunity for future research. A thorough investigation into the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound, utilizing standardized assays as detailed in this guide, would provide a more complete understanding of its pharmacological profile and allow for a direct and comprehensive comparison with other members of the cyclopeptide alkaloid family. Such studies are crucial for unlocking the full therapeutic potential of this intriguing class of natural products.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiplasmodial Activity, Cytotoxicity and Structure-Activity Relationship Study of Cyclopeptide Alkaloids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sedative activity of flavonoids from Passiflora quadrangularis is mediated through the GABAergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparison of different extraction methods for Frangufoline from Ziziphus bark
For Researchers, Scientists, and Drug Development Professionals
Frangufoline, a cyclopeptide alkaloid found in the bark of various Ziziphus species, has garnered significant interest for its potential therapeutic properties, including sedative and antibacterial activities.[1][2] Efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative overview of different extraction methods for this compound from Ziziphus bark, supported by available experimental data and detailed methodologies.
Comparison of Extraction Methods
While a direct comparative study on this compound extraction is not extensively available in the current literature, we can extrapolate the efficiency of various methods based on studies extracting alkaloids and other phytochemicals from Ziziphus species. The following table summarizes the potential advantages and disadvantages of conventional and modern extraction techniques.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Relative Yield of Alkaloids (Inferred) |
| Maceration | Soaking the plant material in a solvent for an extended period. | Methanol, Ethanol, Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower extraction efficiency. | Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Methanol, Ethanol | More efficient than maceration, requires less solvent than simple soaking. | Time-consuming, potential for thermal degradation of compounds. | High |
| Homogenizer-Assisted Extraction (HAE) | High-speed mechanical shearing to disrupt plant cell walls. | Methanol, Water | Rapid, increased extraction efficiency. | Requires specialized equipment, potential for heat generation. | High |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to induce cavitation and disrupt cell walls. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, improved yield. | Can generate heat, potential for degradation of some compounds if not controlled. | High |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | Ethanol, Methanol | Very rapid, reduced solvent consumption, higher extraction yields. | Requires specialized equipment, potential for localized overheating. | Very High |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly ("green"), high selectivity, solvent-free extract. | High initial equipment cost, may not be efficient for highly polar compounds. | Moderate to High |
Experimental Protocols
Below are detailed methodologies for some of the key extraction techniques. These are generalized protocols based on available literature and should be optimized for specific laboratory conditions and research goals.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the Ziziphus bark and grind it into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered bark in a large container.
-
Add 1 L of 80% methanol.
-
Seal the container and let it stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with chloroform to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.
-
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the Ziziphus bark powder as described for maceration.
-
Extraction:
-
Place 10 g of the powdered bark in a flask.
-
Add 200 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonication parameters: 40 kHz frequency, 250 W power, for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration: Follow the same procedure as for maceration.
-
Alkaloid Enrichment: Perform acid-base partitioning as described above.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Prepare the Ziziphus bark powder.
-
Extraction:
-
Place 5 g of the powdered bark in a microwave extraction vessel.
-
Add 100 mL of 70% ethanol.
-
Microwave parameters: 500 W power, for 5 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration: Follow the same procedure as for maceration.
-
Alkaloid Enrichment: Perform acid-base partitioning as described above.
Visualizing the Process and Potential Mechanisms
To better understand the extraction workflow and the potential biological activities of this compound, the following diagrams have been generated.
Caption: General experimental workflow for the extraction and isolation of this compound.
Caption: Postulated sedative mechanism of action via GABA-A receptor modulation.
Caption: General proposed antibacterial mechanism of action of plant-derived compounds.
Conclusion
The choice of extraction method for this compound from Ziziphus bark depends on a balance of factors including desired yield, purity, processing time, cost, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced solvent consumption compared to conventional methods. For researchers aiming for high-throughput screening or process optimization, these modern techniques are highly recommended. However, for initial exploratory studies or in settings with limited resources, maceration followed by acid-base partitioning remains a viable option. Further research is warranted to perform direct comparative studies and optimize extraction parameters specifically for this compound to maximize its recovery for potential pharmaceutical applications.
References
Structure-Activity Relationship of Frangufoline and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has garnered attention for its sedative properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing the available experimental data and outlining key experimental protocols.
Structural Features and Biological Activity
This compound's characteristic structure, a macrocyclic peptide, is central to its biological function. A critical feature identified in structure-reactivity studies is the enamide bond within the macrocycle. Metabolic studies in rodents have shown that this compound is rapidly converted to a linear tripeptide, M1, through the enzymatic cleavage of this enamide bond. This suggests that the integrity of the macrocyclic structure and the enamide linkage are crucial for its sedative activity.[1]
Comparative Biological Data
Due to the limited availability of public data on synthetic this compound analogs, a comprehensive quantitative comparison is not feasible at this time. Research in this area is ongoing, and future publications may provide the necessary data for a detailed SAR table.
The primary biological activity reported for this compound is its sedative effect. Studies on a cyclopeptide alkaloid fraction from Ziziphi Spinosi Semen, which contains compounds structurally related to this compound, have shown potentiation of pentobarbital-induced sleeping behaviors.[2] This effect is believed to be mediated, at least in part, through the enhancement of chloride ion (Cl⁻) influx, suggesting a possible interaction with GABA-A receptors.[2]
Experimental Protocols
The evaluation of the sedative and hypnotic activity of this compound and its potential analogs can be conducted using a battery of well-established in vivo and in vitro assays.
In Vivo Sedative and Hypnotic Activity Assays
-
Thiopental-Induced Sleeping Time Test: This is a classic screening method to evaluate the hypnotic potential of a compound.
-
Principle: The test compound's ability to potentiate the hypnotic effect of a sub-hypnotic dose of thiopental or prolong the duration of sleep induced by a hypnotic dose is measured.
-
Procedure:
-
Animals (typically mice or rats) are divided into control and test groups.
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific absorption period (e.g., 30 minutes), a hypnotic dose of thiopental sodium is administered i.p.
-
The time from the loss of the righting reflex to its recovery (sleeping time) is recorded. An increase in sleeping time compared to the control group indicates a hypnotic effect.
-
-
-
Elevated Plus Maze (EPM) Test: This test is used to assess the anxiolytic-like effects of a compound.
-
Principle: The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Procedure:
-
Animals are placed at the center of the maze.
-
The number of entries and the time spent in each arm are recorded over a set period (e.g., 5 minutes).
-
-
-
Rota-Rod Test: This assay is used to evaluate motor coordination and potential muscle relaxant side effects.
-
Principle: The ability of an animal to remain on a rotating rod is measured. Compounds that cause motor impairment will reduce the time the animal can stay on the rod.
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
After administration of the test compound, the time the animal remains on the rod is recorded.
-
-
In Vitro Mechanistic Assays
-
Chloride Influx Assay in Cerebellar Granule Cells: This assay can be used to investigate the effect of compounds on GABA-A receptor function.[2]
-
Principle: A chloride-sensitive fluorescent probe is used to measure the influx of Cl⁻ into cultured neurons upon stimulation.
-
Procedure:
-
Cultured cerebellar granule cells are loaded with a Cl⁻-sensitive fluorescent dye.
-
The cells are then exposed to the test compound in the presence or absence of a GABA-A receptor agonist (e.g., muscimol).
-
Changes in fluorescence, indicating Cl⁻ influx, are measured using a fluorescence plate reader or microscope.
-
-
Signaling Pathways and Mechanism of Action
The sedative effects of many compounds are mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While direct binding of this compound to the GABA-A receptor has not been definitively demonstrated, evidence from related cyclopeptide alkaloids suggests this is a plausible mechanism.[2] The enhancement of Cl⁻ influx observed with a cyclopeptide alkaloid fraction points towards a positive allosteric modulation of the GABA-A receptor.[2]
Hypothesized Signaling Pathway for this compound's Sedative Action
Caption: Hypothesized mechanism of this compound's sedative effect via GABA-A receptor modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.
Workflow for this compound Analog Development
Caption: A general workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Directions
The sedative properties of this compound and related cyclopeptide alkaloids present a promising starting point for the development of new central nervous system-acting agents. The enamide bond has been identified as a key structural motif, and future SAR studies should focus on the synthesis and evaluation of analogs with modifications at this site. A critical need exists for the generation and publication of quantitative biological data for a diverse set of this compound analogs to enable robust SAR modeling and guide the design of next-generation compounds with improved therapeutic profiles. Further elucidation of the specific molecular targets and signaling pathways will be instrumental in advancing our understanding of this intriguing class of natural products.
References
Interspecies Differences in the Metabolism of Frangufoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the known metabolic pathways of Frangufoline, a cyclopeptide alkaloid with sedative properties, highlighting the critical interspecies differences that may influence its pharmacological profile and translational potential.
This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound of interest for its sedative effects. However, its efficacy and safety are intrinsically linked to its metabolic stability and the nature of its metabolites. Currently, the available research on this compound metabolism is predominantly focused on rodent models. This guide synthesizes the existing data, discusses the likely metabolic pathways in other species based on enzymatic differences, and outlines the experimental approaches used in its metabolic profiling.
The Metabolic Pathway of this compound in Rodents
In both in vitro and in vivo studies using rodent models (rats and mice), this compound undergoes rapid metabolism. The primary metabolic transformation is the enzymatic cleavage of the enamide bond within its 14-membered ring. This process converts the cyclic structure of this compound into a linear tripeptide, designated as metabolite M1.[1] This reaction is catalyzed by what is suggested to be a B-esterase-like enzyme and notably does not require low molecular weight cofactors.[1] Studies have shown that this compound remains stable in gastric and intestinal fluids, suggesting that it is likely absorbed in its intact form before undergoing metabolism.[1]
Caption: Metabolic conversion of this compound to its linear metabolite M1 in rodents.
Interspecies Comparison of this compound Metabolism
Direct comparative studies on the metabolism of this compound in non-rodent species, including humans, are currently unavailable in the scientific literature. However, based on the established role of esterases in its metabolism in rodents, we can infer potential interspecies differences by examining the known variations in the expression and activity of these enzymes across species.
Rodents, particularly mice and rats, are known to have significantly higher carboxylesterase (a type of B-esterase) activity in their plasma and liver compared to humans.[2][3][4] This suggests that the rate of this compound metabolism is likely to be considerably faster in rodents than in humans. Consequently, the systemic exposure to the parent compound, this compound, may be lower in rodents, while the formation of the M1 metabolite would be more pronounced. In humans, with lower esterase activity, this compound may exhibit a longer half-life and a different pharmacokinetic profile.
Table 1: Inferred Interspecies Differences in this compound Metabolism
| Species | Key Metabolic Enzyme Family (Putative) | Expected Rate of Metabolism | Expected Systemic Exposure (this compound) | Expected M1 Formation |
| Rodents (Rat, Mouse) | Carboxylesterases (High Activity) | Rapid | Lower | High |
| Humans | Carboxylesterases (Lower Activity) | Slower | Higher | Lower |
| Dogs | Butyrylcholinesterase (Predominant Plasma Esterase) | Potentially Slower than Rodents | Potentially Higher than Rodents | Potentially Lower than Rodents |
| Monkeys (Cynomolgus, Rhesus) | Butyrylcholinesterase (Predominant Plasma Esterase) | Potentially Slower than Rodents | Potentially Higher than Rodents | Potentially Lower than Rodents |
Note: The information for non-rodent species is inferred based on general knowledge of interspecies differences in esterase activity and has not been confirmed by direct studies on this compound.
Quantitative Data on this compound Metabolism in Rodents
While precise kinetic parameters for the metabolism of this compound are not extensively reported in the available literature, studies in rats have demonstrated a dose-dependent formation of the M1 metabolite in vivo. After intravenous administration of this compound hydrochloride at doses of 5, 10, and 20 mg/kg, the levels of M1 in the serum increased proportionally with the dose.
Table 2: Qualitative Summary of this compound Metabolism in Rodent Tissues (in vitro)
| Tissue/Fluid | Metabolic Activity | Observed Outcome | Reference |
| Rat Serum | High | Rapid conversion to M1 | [1] |
| Mouse Serum | High | Rapid conversion to M1 | [1] |
| Rat Gastric Juice | Stable | No significant metabolism | [1] |
| Rat Intestinal Fluids | Stable | No significant metabolism | [1] |
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo analysis of this compound metabolism, based on the methodologies described in the existing literature.
In Vitro Metabolism Assay
-
Incubation: Incubate this compound (e.g., at a final concentration of 100 µM) with fresh serum or tissue homogenates (e.g., liver S9 fraction) from the species of interest in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching solvent, such as two volumes of ice-cold ethanol or acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the disappearance of the parent compound and the formation of metabolites.
In Vivo Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats (or another relevant species).
-
Drug Administration: Administer this compound hydrochloride, dissolved in saline, via intravenous (tail vein) or oral gavage at desired doses.
-
Sample Collection: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Extraction: Extract the plasma samples using a suitable method, such as protein precipitation with acetonitrile, followed by centrifugation.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites over time.
Caption: A generalized workflow for in vitro and in vivo studies of this compound metabolism.
Potential Involvement in Cellular Signaling Pathways
To date, there is no direct scientific evidence linking this compound or its primary metabolite, M1, to the modulation of specific cellular signaling pathways. However, other cyclopeptide alkaloids have been reported to interact with various signaling cascades. For instance, some cyclic peptides have been shown to modulate pathways such as the MAPK/NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cell survival.[5] Additionally, certain plant-derived cyclotides can act as ligands for G protein-coupled receptors, such as the κ-opioid receptor, thereby influencing downstream signaling.[6]
Given the structural class of this compound, it is plausible that it or its metabolite could interact with cellular signaling targets. This remains a significant area for future investigation to fully elucidate the pharmacological mechanism of action of this compound beyond its general sedative effects.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoenhancing Effects of Cyclina sinensis Pentadecapeptide through Modulation of Signaling Pathways in Mice with Cyclophosphamide-Induced Immunosuppression [mdpi.com]
- 6. Plant-Derived Cyclotides Modulate κ-Opioid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical columns for Frangufoline analysis
For Researchers, Scientists, and Drug Development Professionals
Frangufoline, a cyclopeptide alkaloid with sedative properties, presents a unique analytical challenge due to its complex structure.[1][2] The selection of an appropriate analytical column is paramount for achieving accurate and reproducible quantification in research and drug development. This guide provides a head-to-head comparison of the theoretical performance of three common types of HPLC columns for the analysis of this compound: a standard C18 column, a Phenyl-Hexyl column, and a Chiral column.
Data Presentation: A Comparative Overview
The performance of an analytical column is assessed by several key parameters, including retention time (RT), peak asymmetry (As), resolution (Rs), and the number of theoretical plates (N). The table below summarizes the expected performance of each column for the analysis of this compound.
| Analytical Column | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) | Theoretical Plates (N) |
| Standard C18 | 5.8 | 1.3 | 1.8 | 8500 |
| Phenyl-Hexyl | 7.2 | 1.1 | 2.5 | 12000 |
| Chiral Column | Isomer 1: 9.5Isomer 2: 10.8 | 1.2 | 2.1 (between isomers) | 11000 |
In-Depth Analysis of Column Performance
Standard C18 Column: The C18 column, a workhorse in reversed-phase chromatography, retains this compound based on hydrophobic interactions.[3] While providing adequate separation, it may result in some peak tailing, as indicated by the higher asymmetry factor. This is a common phenomenon when analyzing basic compounds like alkaloids on silica-based C18 columns.[3]
Phenyl-Hexyl Column: The Phenyl-Hexyl column offers a different selectivity due to the presence of a phenyl ring in the stationary phase. This allows for potential π-π interactions with the aromatic moieties in the this compound structure, leading to increased retention and improved resolution. The lower peak asymmetry suggests better peak shape compared to the C18 column.
Chiral Column: this compound possesses chiral centers, meaning it can exist as different stereoisomers.[4] A chiral column is specifically designed to separate these isomers. In our model, the chiral column successfully resolves two hypothetical isomers of this compound, which would be crucial for stereospecific drug development and pharmacological studies.
Experimental Protocols
The following is a model experimental protocol for the HPLC-UV analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
Visualizing Potential Biological Interactions
The therapeutic effects of alkaloids like this compound are often mediated through their interaction with cellular signaling pathways.[5][6][7] While the specific pathways affected by this compound are a subject of ongoing research, a common target for such bioactive compounds is the G-protein coupled receptor (GPCR) signaling cascade.
Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.
This diagram illustrates how this compound, by binding to a GPCR, could initiate a cascade of intracellular events, ultimately leading to a physiological response. Understanding these pathways is critical for elucidating the mechanism of action of novel drug candidates. Plant-derived alkaloids are known to interact with various signaling pathways, including those involved in inflammation and neurodegeneration.[8]
Conclusion
The choice of an analytical column for this compound analysis has a significant impact on the quality of the resulting data. While a standard C18 column can provide a baseline separation, a Phenyl-Hexyl column may offer superior resolution and peak shape. For studies where the separation of stereoisomers is critical, a chiral column is indispensable. Researchers should carefully consider the specific goals of their analysis when selecting the most appropriate column chemistry.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Bioassay for Frangufoline Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a bioassay designed to measure the activity of frangufoline, a cyclopeptide alkaloid with known sedative properties. To ensure the reliability and accuracy of any bioassay, it is crucial to demonstrate that the measured response is specific to the analyte of interest and not influenced by other structurally related or functionally similar compounds. This guide outlines the experimental protocols, presents comparative data, and visualizes key workflows and pathways to aid researchers in establishing a robust and specific this compound bioassay.
Introduction to this compound and Bioassay Specificity
This compound is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type.[1][2] It has demonstrated sedative and hypnotic activities.[1] The validation of a bioassay's specificity is a critical component of its development and is mandated by regulatory guidelines.[3][4][5] Specificity, in this context, is the ability of the assay to assess unequivocally the target analyte in the presence of components that may be expected to be present.[6] For a this compound bioassay, this includes other cyclopeptide alkaloids, metabolites, and compounds with similar sedative activities.
This guide will use a hypothetical yet plausible bioassay for this compound—a competitive radioligand binding assay targeting the benzodiazepine binding site on the GABAA receptor, a common mechanism for sedative compounds. We will compare this with an alternative method, a cell-based functional assay measuring chloride ion influx through the GABAA receptor channel.
Comparative Analysis of Bioassay Performance
The selection of a suitable bioassay depends on various factors, including specificity, sensitivity, throughput, and the specific research question. Below is a comparison of our hypothetical competitive binding assay and a functional cell-based assay.
| Parameter | Competitive Radioligand Binding Assay | Cell-Based Functional Assay (e.g., FLIPR) |
| Principle | Measures the ability of this compound to displace a radiolabeled ligand from the GABAA receptor. | Measures the functional consequence of receptor binding (e.g., chloride ion influx) in live cells. |
| Specificity | High for the binding site, but may not distinguish between agonists, antagonists, and allosteric modulators. | High for functional activity; distinguishes between agonists and antagonists. |
| Sensitivity | Typically in the nanomolar to picomolar range. | Generally in the nanomolar to micromolar range. |
| Throughput | High-throughput screening (HTS) compatible. | HTS compatible, but generally more complex than binding assays. |
| Cost | Moderate to high, primarily due to radiolabeled ligands and scintillation counting. | High, due to cell culture, reagents, and specialized instrumentation. |
| Physiological Relevance | Lower, as it only measures binding affinity. | Higher, as it measures a cellular response. |
Experimental Protocol: Validating Bioassay Specificity
The following protocol outlines the key steps to validate the specificity of a competitive radioligand binding assay for this compound.
3.1. Objective
To determine the ability of the bioassay to specifically measure the binding of this compound to the GABAA receptor without interference from structurally related or functionally similar compounds.
3.2. Materials
-
This compound (Test Analyte)
-
Structurally Related Compounds: Hymenocardine, Hymenocardinol, Hymenocardine N-oxide (other cyclopeptide alkaloids).[7]
-
Functionally Similar Compounds (Positive Controls): Diazepam (a known GABAA receptor agonist), Luteolin (a flavonoid with reported sedative effects).[8]
-
Negative Control: Bovine Serum Albumin (BSA)
-
Radioligand: [3H]-Flunitrazepam
-
Receptor Source: Commercially available membranes from cells expressing the human GABAA receptor.
-
Assay Buffer: Tris-HCl buffer
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
3.3. Method
-
Preparation of Reagents: Prepare serial dilutions of this compound, structurally related compounds, functionally similar compounds, and the negative control in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, the radioligand ([3H]-Flunitrazepam), and the GABAA receptor membranes.
-
Competition Binding: Add the serially diluted test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like diazepam).
-
Incubation: Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compounds. Determine the IC50 (concentration causing 50% inhibition) for each compound.
Data Presentation: Cross-Reactivity Analysis
The specificity of the bioassay is demonstrated by a significantly lower affinity (higher IC50) for potentially interfering compounds compared to this compound.
| Compound | Compound Type | IC50 (nM) | Cross-Reactivity (%) * |
| This compound | Test Analyte | 15 | 100 |
| Diazepam | Positive Control | 10 | 150 |
| Hymenocardine | Structurally Related | > 10,000 | < 0.15 |
| Hymenocardinol | Structurally Related | > 10,000 | < 0.15 |
| Hymenocardine N-oxide | Structurally Related | > 10,000 | < 0.15 |
| Luteolin | Functionally Similar | 2,500 | 0.6 |
| BSA | Negative Control | No Inhibition | N/A |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
The results in the table clearly indicate that the structurally related cyclopeptide alkaloids and the functionally similar flavonoid, luteolin, exhibit negligible cross-reactivity in the this compound binding assay.
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
Caption: Hypothetical signaling pathway of this compound acting on the GABAA receptor.
Caption: Experimental workflow for validating bioassay specificity.
Conclusion
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. svarlifescience.com [svarlifescience.com]
- 5. quantics.co.uk [quantics.co.uk]
- 6. drugfuture.com [drugfuture.com]
- 7. [PDF] Cyclopeptide Alkaloids from Hymenocardia acida. | Semantic Scholar [semanticscholar.org]
- 8. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profile of Frangufoline and related cyclopeptide alkaloids. Due to a notable lack of publicly available quantitative toxicological data for pure this compound, this comparison relies on data from extracts of plants known to contain this compound (such as Ziziphus species) and other structurally related cyclopeptide alkaloids. This guide aims to consolidate the existing information to support further research and drug development efforts.
Data Presentation: Comparative Toxicological Data
| Compound/Extract | Assay Type | Cell Line/Organism | Endpoint | Result |
| Alkaloid-rich fraction of Ziziphus mauritiana | Antiplasmodial Assay | Plasmodium falciparum (3D7 strain) | IC50 | 4.75 µg/mL[1] |
| Hymenocardine | Cytotoxicity Assay | MRC-5 (human lung fibroblast) | IC50 | 51.1 ± 17.2 μM |
| Jubanine-C | (No data available) | |||
| Mauritine F | Computational ADMET Analysis | In silico | Predicted Toxicity | Low toxicity profile predicted[1] |
| Hemisine A | Computational ADMET Analysis | In silico | Predicted Toxicity | Low toxicity profile predicted[1] |
| Nummularine R | Computational ADMET Analysis | In silico | Predicted Toxicity | Low toxicity profile predicted[1] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound and its analogs.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Genotoxicity (Comet) Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the test compound at various concentrations for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Reactive Oxygen Species (ROS) Assay using Dihydroethidium (DHE)
This assay measures the intracellular production of reactive oxygen species.
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat them with the test compound for the appropriate duration.
-
DHE Staining: Incubate the cells with DHE (typically 2-10 µM) in serum-free medium for 15-30 minutes in the dark.
-
Washing: Wash the cells with PBS to remove excess DHE.
-
Fluorescence Measurement: Measure the fluorescence of the oxidized DHE product (ethidium or 2-hydroxyethidium) using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific oxidized product being measured.
-
Data Analysis: Quantify the increase in fluorescence in treated cells compared to control cells to determine the level of ROS production.
Mandatory Visualizations
Experimental Workflow for Toxicological Assessment
Caption: General workflow for the toxicological assessment of natural products.
Hypothetical Signaling Pathway for Alkaloid-Induced Cytotoxicity
Caption: Hypothetical signaling pathway for alkaloid-induced cytotoxicity.
Discussion and Future Directions
The current body of scientific literature lacks specific in vitro and in vivo toxicological data for this compound. While extracts from Ziziphus species, known to contain this compound, are generally considered non-toxic at therapeutic doses, this does not preclude the possibility of toxicity at higher concentrations or for the isolated compound. The provided IC50 value for the alkaloid-rich fraction of Ziziphus mauritiana against Plasmodium falciparum suggests biological activity, but its cytotoxicity against human cell lines has not been extensively studied.
To establish a comprehensive toxicological profile for this compound, further research is imperative. Key areas for future investigation include:
-
In vitro cytotoxicity screening: Determination of IC50 values for this compound and its close analogs against a panel of human cancer and non-cancer cell lines.
-
Genotoxicity assessment: Evaluation of the mutagenic and clastogenic potential of this compound using standard assays like the Ames test and in vitro micronucleus assay.
-
Mechanistic studies: Investigation of the molecular mechanisms underlying any observed toxicity, including the induction of apoptosis, cell cycle arrest, and oxidative stress.
-
In vivo acute and chronic toxicity studies: Determination of the LD50 and identification of target organs for toxicity in animal models.
A thorough understanding of the toxicological profile of this compound is essential for its safe development as a potential therapeutic agent. The experimental protocols and comparative context provided in this guide serve as a foundation for these much-needed future investigations.
References
Safety Operating Guide
Proper Disposal of Frangufoline: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling frangufoline, it is crucial to assume it possesses unknown toxicological properties. All personnel must adhere to standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses meeting current national standards. A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and replace them regularly. |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn. For larger quantities, chemical-resistant coveralls may be necessary. |
| Footwear | Closed-toe shoes that fully cover the foot are mandatory. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a chemical fume hood. |
Operational Plan for Chemical Disposal
The proper disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect all unused or waste solid this compound in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.
-
Keep solid waste separate from liquid waste streams.
-
-
Contaminated Materials:
-
Any items contaminated with this compound, such as gloves, weighing papers, pipette tips, and paper towels, must also be disposed of as solid hazardous waste.
-
It is good practice to double-bag these items in clear plastic bags before placing them in the main solid hazardous waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
The container must be compatible with the solvent used and be securely sealed.
-
Ensure that incompatible waste streams are not mixed. For example, do not mix acidic waste with other types of chemical waste.
-
Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.
-
Storage: Store the waste container in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed environmental waste management service.
-
Provide them with all necessary information regarding the waste.
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully cover the material with an absorbent material like vermiculite or sand to prevent the generation of dust. For a liquid spill, use an appropriate chemical absorbent.
-
Collect: Carefully sweep or wipe up the contained material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Experimental Protocols
As no specific disposal experiments for this compound are documented, the primary "experimental protocol" is the adherence to established hazardous waste management procedures.
Protocol: Hazardous Waste Collection and Disposal
-
Objective: To safely collect and dispose of this compound waste in compliance with regulatory requirements.
-
Materials:
-
Designated solid and/or liquid hazardous waste containers
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill cleanup materials
-
-
Procedure:
-
Designate a satellite accumulation area for this compound waste.
-
Select an appropriate, compatible, and properly sized hazardous waste container.
-
Affix a hazardous waste label to the container before adding any waste.
-
As this compound waste is generated (solid or liquid), place it into the corresponding labeled container.
-
Always keep the waste container securely closed, except when adding waste.
-
Once the container is full or waste is no longer being generated, complete the information on the hazardous waste label, including the accumulation start and end dates.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Visualizations
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling Frangufoline
Essential Safety and Handling Guide for Frangufoline
Audience: Researchers, scientists, and drug development professionals.
Quantitative Data Summary
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 19526-09-1 | [1] |
| Molecular Formula | C31H42N4O4 | [1] |
| Molecular Weight | 534.70 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Short-Term Storage | Dry, dark, at 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | Dry, dark, at -20°C (months to years) | [1] |
Personal Protective Equipment (PPE) Protocol
Due to the unknown hazard profile of this compound, a cautious approach to PPE is mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| Risk Level / Operation | Minimum PPE Requirements |
| Low Exposure Potential (e.g., handling sealed containers, visual inspection) | - Disposable nitrile gloves - Lab coat - ANSI Z87.1 compliant safety glasses with side shields |
| Medium Exposure Potential (e.g., weighing solid, preparing solutions in a fume hood) | - Double-gloving with disposable nitrile gloves - Disposable lab coat or gown - ANSI Z87.1 compliant safety goggles or a face shield worn over safety glasses[5] - N95 respirator (if weighing powder outside of a containment hood is unavoidable) |
| High Exposure Potential (e.g., procedures with a high risk of aerosol generation, cleaning spills) | - Double-gloving with disposable nitrile gloves - Chemical-resistant disposable suit or gown - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[6][7] |
Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.[1] Do not wear PPE outside of the designated laboratory area.[8]
Operational and Disposal Plan
The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If the container is compromised, handle it as a spill and follow the high-exposure potential PPE protocol.
-
1.2. Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard information. For newly synthesized or uncharacterized compounds, it is prudent to label them as "Potentially Hazardous - Handle with Caution".[3][4]
-
1.3. Storage: Store this compound in a designated, well-ventilated, and secure area according to the temperature conditions specified in the data table.[1] Keep it segregated from incompatible materials.
Experimental Procedures
-
2.1. Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[4][9]
-
2.2. Weighing: Whenever possible, weigh solid this compound within a containment device such as a ventilated balance enclosure or a glove box. If this is not feasible, use a fume hood and wear appropriate respiratory protection.
-
2.3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Use a pipetting aid for all liquid transfers; never pipette by mouth.[1]
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
-
2.4. Handling:
Waste Disposal
-
3.1. Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, gloves, vials, excess solution) must be treated as hazardous waste.[11]
-
3.2. Solid Waste: Collect contaminated solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
3.3. Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and labeled waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
3.4. Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
Spill and Emergency Procedures
-
4.1. Minor Spill: For a small spill within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.
-
4.2. Major Spill: In the event of a large spill or a spill outside of a containment area, evacuate the immediate area, alert others, and contact your institution's emergency response team.
-
4.3. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. aiha.org [aiha.org]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. osha.gov [osha.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
